Micacocidin A
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C27H37N3O4S3Zn |
|---|---|
Molecular Weight |
629.2 g/mol |
IUPAC Name |
zinc (4S)-2-[(1R)-1-hydroxy-2-methyl-1-[(2R,4R)-3-methyl-2-[(4R)-2-(2-oxido-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazolidin-4-yl]propan-2-yl]-4-methyl-5H-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C27H39N3O4S3.Zn/c1-6-7-8-10-16-11-9-12-19(31)20(16)22-28-17(13-35-22)23-30(5)18(14-36-23)21(32)26(2,3)24-29-27(4,15-37-24)25(33)34;/h9,11-12,17-18,21,23,31-32H,6-8,10,13-15H2,1-5H3,(H,33,34);/q;+2/p-2/t17-,18+,21+,23-,27-;/m1./s1 |
InChI Key |
KZAWXYROUMCPEQ-LRLOAOIRSA-L |
Isomeric SMILES |
CCCCCC1=C(C(=CC=C1)[O-])C2=N[C@H](CS2)[C@@H]3N([C@@H](CS3)[C@@H](C(C)(C)C4=N[C@@](CS4)(C)C(=O)[O-])O)C.[Zn+2] |
Canonical SMILES |
CCCCCC1=C(C(=CC=C1)[O-])C2=NC(CS2)C3N(C(CS3)C(C(C)(C)C4=NC(CS4)(C)C(=O)[O-])O)C.[Zn+2] |
Synonyms |
micacocidin A micacocidin-A micacocidin-A, Zn(2+) |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Micacocidin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micacocidin A is a thiazoline-containing metallophore natural product with potent and selective activity against Mycoplasma species, making it a person of interest in the development of new antimicrobial agents. Initially discovered from a Pseudomonas species, subsequent genomic and biosynthetic studies have identified the true producer as the phytopathogen Ralstonia solanacearum. This guide provides a comprehensive overview of the origin of this compound, detailing its producing organism, biosynthesis, and the regulatory networks that govern its production.
Producing Organism and Fermentation
This compound is produced by the Gram-negative bacterium Ralstonia solanacearum, a soil-borne pathogen responsible for bacterial wilt in a wide range of plants.[1][2] The initial discovery attributed the production to a Pseudomonas sp., but later genomic analysis of R. solanacearum revealed the biosynthetic gene cluster responsible for this compound synthesis.[3][4]
Fermentation Conditions
Detailed quantitative data on the fermentation yield of this compound from Ralstonia solanacearum is not extensively reported in the available literature. However, studies indicate that its production is influenced by culture conditions, particularly iron availability. For laboratory-scale production, R. solanacearum can be cultured in a suitable medium with controlled aeration and temperature.
Table 1: General Fermentation Parameters for Ralstonia solanacearum
| Parameter | Value/Condition | Reference |
| Organism | Ralstonia solanacearum | [1][2] |
| Medium | Iron-deficient minimal medium | [2] |
| Temperature | 28-30 °C | |
| Aeration | Shaking incubation | |
| Incubation Time | 24-72 hours |
Experimental Protocol: Culturing Ralstonia solanacearum for this compound Production
The following is a generalized protocol for the cultivation of R. solanacearum for the production of this compound, based on common microbiological practices and information from related studies.
-
Inoculum Preparation: A single colony of Ralstonia solanacearum is inoculated into a starter culture of a rich medium, such as Tryptic Soy Broth (TSB), and incubated overnight at 28-30°C with shaking.
-
Production Culture: The starter culture is then used to inoculate a larger volume of an iron-deficient minimal medium. The iron-deficient conditions are crucial for inducing the expression of the this compound biosynthetic gene cluster.
-
Incubation: The production culture is incubated at 28-30°C with vigorous shaking for 24-72 hours to ensure adequate aeration and cell growth.
-
Harvesting: After the incubation period, the culture is harvested by centrifugation to separate the bacterial cells from the supernatant, which contains the secreted this compound.
Biosynthesis of this compound
This compound is synthesized through a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. The biosynthetic gene cluster, designated as the mic cluster, encodes all the necessary enzymes for its assembly.
A key step in the biosynthesis is the formation of the 6-pentylsalicylic acid moiety, which is initiated by an iterative type I polyketide synthase (iPKS).[1] This enzyme utilizes hexanoic acid as a starter unit and performs three successive decarboxylative Claisen condensations with malonyl-CoA to generate a linear tetraketide intermediate.[1] This intermediate is then processed by other enzymes in the cluster, including NRPS modules that incorporate amino acid precursors, to yield the final this compound structure.
Caption: Biosynthetic pathway of this compound.
Isolation and Purification
The purification of this compound from the culture supernatant involves a series of chromatographic steps to separate it from other metabolites and media components.
Experimental Protocol: Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound. Specific details of the chromatographic media and elution gradients may need to be optimized.
-
Supernatant Preparation: The cell-free supernatant from the fermentation is collected and filtered to remove any remaining cellular debris.
-
Solid-Phase Extraction (SPE): The filtered supernatant is passed through a solid-phase extraction column (e.g., C18) to capture this compound and other hydrophobic molecules. The column is then washed with water to remove salts and polar impurities.
-
Elution: this compound is eluted from the SPE column using an organic solvent, such as methanol or acetonitrile.
-
Silica Gel Chromatography: The eluted fraction is concentrated and subjected to column chromatography on silica gel. A solvent gradient (e.g., a mixture of hexane and ethyl acetate) is used to separate compounds based on their polarity.
-
Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound, as identified by analytical TLC, are further purified by preparative TLC.
-
High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase HPLC to obtain highly pure this compound.
Caption: Experimental workflow for this compound isolation.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Analytical Techniques for this compound Structure Elucidation
| Technique | Purpose | Reference |
| X-ray Crystallography | Determination of the three-dimensional atomic structure. | |
| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the carbon-hydrogen framework and connectivity. | |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |
Experimental Protocols
Detailed experimental parameters for these analytical techniques are often specific to the instrumentation used. The following provides a general overview of the methodologies.
-
X-ray Crystallography: Single crystals of this compound are grown and subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to calculate the electron density map and determine the precise arrangement of atoms in the molecule.
-
NMR Spectroscopy: Purified this compound is dissolved in a suitable deuterated solvent, and ¹H and ¹³C NMR spectra are acquired. Analysis of chemical shifts, coupling constants, and correlation experiments (e.g., COSY, HSQC, HMBC) allows for the complete assignment of the proton and carbon signals and the elucidation of the molecular structure.
-
Mass Spectrometry: The molecular weight of this compound is determined by high-resolution mass spectrometry. Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecule, and the analysis of the fragmentation pattern provides further structural information.
Regulation of this compound Biosynthesis
The production of this compound in Ralstonia solanacearum is tightly regulated in response to environmental cues, primarily iron availability and bacterial population density (quorum sensing).
Iron-Dependent Regulation
In many bacteria, the uptake of iron is regulated by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to ferrous iron (Fe²⁺) and acts as a transcriptional repressor, binding to specific DNA sequences (Fur boxes) in the promoter regions of iron-uptake-related genes, including those for siderophore biosynthesis. When iron levels are low, the Fe²⁺-Fur complex does not form, and the repression is lifted, allowing for the transcription of these genes. It is highly probable that the mic gene cluster in R. solanacearum is regulated by a similar Fur-dependent mechanism.
Quorum Sensing Regulation
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population-density-dependent manner. In R. solanacearum, the PhcA transcriptional regulator is a key component of a quorum-sensing circuit. At high cell densities, PhcA is activated and regulates the expression of various genes, including those involved in virulence and secondary metabolism. Studies have shown that a mutation in the phcA gene affects the production of this compound, indicating that its biosynthesis is, at least in part, under the control of this quorum-sensing system.
Caption: Regulation of this compound biosynthesis.
Conclusion
This compound is a promising natural product with significant antimycoplasmal activity. Its origin from the plant pathogen Ralstonia solanacearum and its complex biosynthesis and regulation highlight the intricate metabolic capabilities of this bacterium. Further research into the optimization of its production and a deeper understanding of its mode of action will be crucial for its potential development as a therapeutic agent. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development to build upon in their future investigations of this compound.
References
Unraveling the Antimicrobial Puzzle: The Elusive Mechanism of Micacocidin A
For Immediate Release
[CITY, State] – [Date] – Micacocidin A, a novel zinc-containing metalloantibiotic, has demonstrated significant promise as a potent agent against Mycoplasma species, a genus of bacteria responsible for a range of respiratory and urogenital diseases. Despite the elucidation of its chemical structure and biosynthetic pathway, the precise molecular mechanism by which this compound exerts its antimicrobial activity remains a critical yet unanswered question in the scientific community. This technical guide synthesizes the current understanding of this compound and highlights the gaps that future research must address.
Overview of this compound
This compound is a natural product synthesized by Pseudomonas sp. and is structurally characterized as a complex organometallic compound containing a thiazoline ring and a pentylphenol moiety.[1][2] This unique structure, particularly the pentylphenol group, is understood to be crucial for its potent and selective activity against Mycoplasma pneumoniae.[1] Related compounds, Micacocidin B and C, which incorporate copper and iron respectively, have also been identified.[2][3]
The Unidentified Molecular Target
Intensive research has yet to definitively identify the specific molecular target of this compound within Mycoplasma cells. Current literature strongly suggests that its mechanism is distinct from that of commonly used antibiotics. The primary focus of investigation centers on the hypothesis that this compound may interfere with a critical and unique metabolic pathway or cellular process in Mycoplasma. The lack of a cell wall in Mycoplasma renders them intrinsically resistant to beta-lactam antibiotics, suggesting that this compound acts on other essential cellular machinery.
A logical workflow for identifying the molecular target of this compound is proposed below. This multi-pronged approach combines genetic, biochemical, and proteomic techniques to systematically narrow down the potential targets.
Caption: Proposed experimental workflow for the identification of this compound's molecular target.
Quantitative Data: A Call for Further Research
A thorough review of existing publications reveals a notable absence of publicly available quantitative data regarding the inhibitory activity of this compound. Key metrics essential for drug development and mechanistic studies, such as Minimum Inhibitory Concentrations (MICs) against a broad panel of Mycoplasma species and other bacteria, as well as IC50 or Ki values for any putative molecular targets, have not been reported in the accessible literature. The following table underscores the specific data that is critically needed.
| Data Type | Organism(s) | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Mycoplasma pneumoniae | Not Reported | N/A |
| Other Mycoplasma spp. | Not Reported | N/A | |
| Gram-positive bacteria | Not Reported | N/A | |
| Gram-negative bacteria | Not Reported | N/A | |
| Inhibitory Concentration (IC50) | Putative Target Enzyme/Protein | Not Reported | N/A |
| Binding Affinity (Kd) | Putative Target Enzyme/Protein | Not Reported | N/A |
Experimental Protocols: The Path Forward
To elucidate the mechanism of action of this compound, a series of detailed experimental protocols would need to be developed and executed. The following outlines a hypothetical protocol for a target pull-down experiment, a crucial step in identifying the direct binding partners of the antibiotic.
Protocol: Affinity Chromatography for this compound Target Identification
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the derivatized this compound with the beads to achieve efficient immobilization.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Preparation of Mycoplasma Lysate:
-
Culture Mycoplasma pneumoniae to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells using sonication or enzymatic digestion in a buffer containing protease inhibitors.
-
Clarify the lysate by ultracentrifugation to remove insoluble debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified lysate with the this compound-immobilized beads for several hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.
-
Wash the beads extensively with the lysis buffer to remove non-specific binding proteins.
-
-
Elution and Protein Identification:
-
Elute the specifically bound proteins from the beads using a competitive agent (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH, salt concentration).
-
Concentrate the eluted proteins.
-
Separate the proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.
-
Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).
-
Postulated Signaling Pathway Disruption
While the direct target is unknown, the potent activity of this compound suggests it disrupts a fundamental cellular process. A hypothetical signaling pathway that could be targeted is metal ion homeostasis, given that this compound is a metalloantibiotic. Disruption of essential metal ion transport or utilization could have catastrophic consequences for the cell.
Caption: Hypothetical mechanism of this compound via disruption of essential metal ion transport.
Conclusion and Future Directions
This compound remains an intriguing and promising antimycoplasma agent. However, the lack of a defined mechanism of action is a significant barrier to its further development and clinical application. The scientific community is urged to undertake focused research to identify its molecular target and elucidate the biochemical pathways it disrupts. The experimental approaches outlined in this guide provide a roadmap for these future investigations. A comprehensive understanding of its mechanism will not only pave the way for the rational design of more potent derivatives but also potentially unveil novel therapeutic targets in Mycoplasma and other pathogenic bacteria.
References
- 1. Precursor-directed biosynthesis of micacocidin derivatives with activity against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and antimicrobial activity of micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Micacocidin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micacocidin A is a novel zinc-containing metallo-antibiotic produced by the bacterium Ralstonia solanacearum (formerly classified as Pseudomonas sp.). Structurally related to the siderophore yersiniabactin, this compound and its congeners, Micacocidin B (copper-containing) and C (iron-containing), have demonstrated a unique spectrum of biological activity. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antimicrobial spectrum, putative mechanism of action, and the experimental methodologies used for its characterization.
Antimicrobial Spectrum of this compound
This compound exhibits a targeted and potent antimicrobial profile, with its most significant activity observed against Mycoplasma species. It also possesses notable antifungal properties. However, its activity against a broad range of other bacteria is reported to be weak or non-existent.
Anti-Mycoplasma Activity
This compound has been consistently reported to have excellent and potent activity against various Mycoplasma species, which are a genus of bacteria lacking a cell wall and are common pathogens in humans and animals.[1][2] The absence of a cell wall renders them insensitive to many common antibiotics, making this compound a compound of significant interest.
Table 1: Anti-Mycoplasma Activity of this compound
| Target Organism | MIC (µg/mL) | Reference |
| Mycoplasma pneumoniae | Data not publicly available | [3] |
| Other Mycoplasma spp. | Data not publicly available | [1][2] |
Antifungal Activity
In addition to its anti-mycoplasma effects, this compound has demonstrated high activity against a range of pathogenic fungi.[2] This broadens its potential therapeutic applications.
Table 2: Antifungal Activity of this compound
| Target Organism | MIC (µg/mL) | Reference |
| Candida spp. | Data not publicly available | [2] |
| Aspergillus spp. | Data not publicly available | [2] |
| Trichophyton spp. | Data not publicly available | [2] |
Note: Similar to the anti-mycoplasma data, the term "high activity" is used in the literature, but specific MIC values are not publicly reported.
Antibacterial Activity (Other Bacteria)
The antibacterial activity of this compound against bacteria other than Mycoplasma is reported to be weak or absent.[2]
Table 3: Antibacterial Activity of this compound against Other Bacteria
| Target Organism | MIC (µg/mL) | Reference |
| Various Bacteria | Weak or no activity | [2] |
Proposed Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated. However, its structural similarity to siderophores like yersiniabactin strongly suggests a mechanism centered around metal ion chelation.[3] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to transport iron across cell membranes.
It is hypothesized that this compound, with its central zinc ion, interferes with essential metal ion homeostasis in susceptible microorganisms. This could occur through several potential mechanisms:
-
Competition for Metal Ion Uptake: this compound may bind to essential metal ions, such as zinc or iron, with high affinity, thereby sequestering them from the microbial environment and preventing their uptake by the pathogen.
-
Disruption of Metalloenzymes: By chelating metal ions that serve as critical cofactors for microbial enzymes, this compound could inhibit vital metabolic pathways.
-
Generation of Oxidative Stress: The interaction of the metallo-antibiotic with cellular components could potentially lead to the generation of reactive oxygen species, causing damage to DNA, proteins, and lipids.
The following diagram illustrates a hypothetical signaling pathway for the mechanism of action of this compound, based on its siderophore-like properties.
Caption: Hypothetical mechanism of this compound via metal ion chelation.
Experimental Protocols
Detailed experimental protocols for the biological characterization of this compound are not extensively published. However, based on standard microbiological and pharmacological practices, the following methodologies would be appropriate for assessing its activity.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Serially dilute the this compound stock solution in appropriate broth medium (e.g., PPLO broth for Mycoplasma, RPMI-1640 for fungi) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Mycoplasma pneumoniae, Candida albicans) according to established protocols (e.g., CLSI guidelines). The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.
-
Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls. Incubate the plates under appropriate conditions (temperature, CO2, humidity) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the viability of mammalian cells.
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in appropriate medium and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic effect of this compound.
Caption: Workflow for MTT-based cytotoxicity assay.
Conclusion and Future Directions
This compound represents a promising antimicrobial agent with a targeted spectrum of activity, particularly against the challenging pathogen Mycoplasma. Its antifungal properties further enhance its potential therapeutic value. The proposed mechanism of action, centered on metal ion chelation, offers a distinct approach compared to many existing antibiotics.
However, a significant gap remains in the publicly available quantitative data for this compound's biological activity. Future research should focus on:
-
Quantitative Antimicrobial Profiling: Determining the specific MIC values of this compound against a wide range of clinically relevant Mycoplasma and fungal species.
-
Mechanism of Action Elucidation: Conducting detailed molecular studies to confirm the siderophore-like mechanism and identify the specific cellular pathways disrupted by this compound.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic efficacy and safety profile of this compound in animal models of Mycoplasma and fungal infections.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound to optimize its potency, spectrum, and pharmacokinetic properties.
Addressing these research areas will be crucial for the further development of this compound as a potential therapeutic agent.
References
- 1. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and antimicrobial activity of micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An iterative type I polyketide synthase initiates the biosynthesis of the antimycoplasma agent micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Micacocidin A, B, and C: A Technical Overview
For Immediate Release
This technical guide provides a consolidated overview of the known physicochemical properties of Micacocidin A, B, and C, a class of novel antimycoplasma agents. The information presented herein is compiled from publicly available scientific literature and chemical databases, intended for researchers, scientists, and drug development professionals.
Introduction
This compound, B, and C are metal-containing heterocyclic antibiotics originally isolated from Pseudomonas sp.[1]. These compounds have demonstrated significant activity against Mycoplasma species, making them promising candidates for further investigation in drug development[1]. Structurally, the Micacocidins are organometallic complexes, with this compound containing a Zinc (Zn²⁺) ion, Micacocidin B a Copper (Cu²⁺) ion, and Micacocidin C a Ferric (Fe³⁺) ion[1][2]. The core organic ligand, referred to as Micacocidin, is a thiazoline-containing natural product[3].
Physicochemical Data
The following table summarizes the available quantitative physicochemical data for the Micacocidin ligand and its metallic complexes. It is important to note that comprehensive experimental data for all properties are not publicly available.
| Property | Micacocidin (Ligand) | This compound (Zn²⁺ Complex) | Micacocidin B (Cu²⁺ Complex) | Micacocidin C (Fe³⁺ Complex) |
| Molecular Formula | C₂₇H₃₉N₃O₄S₃[4] | [Zn(C₂₇H₃₇N₃O₄S₃)] | C₂₇H₃₇CuN₃O₄S₃ | C₂₇H₃₇FeN₃O₄S₃ |
| Molecular Weight ( g/mol ) | 565.8 | Not available | Not available | Not available |
| Appearance | Not available | Not available | Not available | Not available |
| Melting Point (°C) | Not available | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available | Not available |
| UV Absorption Maxima (nm) | Not available | Not available | Not available | Not available |
| Specific Rotation | Not available | Not available | Not available | Not available |
| Predicted XlogP | 2.9[4] | Not available | Not available | Not available |
Experimental Protocols
The following sections outline the general methodologies reported for the isolation and structural characterization of this compound, B, and C. Detailed, step-by-step protocols are not available in the public domain.
Isolation of Micacocidin Complexes
The isolation of this compound, B, and C from the culture filtrate of Pseudomonas sp. is consistently reported to follow a multi-step chromatographic process. The general workflow is as follows:
-
Initial Extraction : The crude extract from the fermentation broth is the starting material.
-
Silica Gel Column Chromatography : The crude extract is first subjected to column chromatography on a silica gel stationary phase. This step serves as the primary purification to separate the antibiotic compounds from other metabolites[1].
-
Preparative Thin-Layer Chromatography (TLC) : Fractions containing the compounds of interest from the silica gel column are further purified using preparative TLC[1]. This allows for the separation of the different Micacocidin complexes.
-
High-Performance Liquid Chromatography (HPLC) : The final separation and purification of this compound, B, and C are achieved through preparative HPLC, yielding the individual, pure compounds[1].
Structural Elucidation
The determination of the chemical structures of the Micacocidin complexes involved the following analytical techniques:
-
X-ray Crystallographic Analysis : The absolute structure and configuration of this compound (the Zn²⁺ complex) were determined using single-crystal X-ray crystallography[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional and two-dimensional homonuclear and heteronuclear NMR spectroscopy were employed to elucidate the structures of the congeneric Micacocidin B and C[2].
-
Mass Spectrometry (MS) : Mass spectrometry was used in conjunction with NMR to confirm the molecular weights and fragmentation patterns of Micacocidin B and C, aiding in their structural determination[2].
Mechanism of Action and Signaling Pathways
Currently, there is no publicly available information detailing the specific mechanism of action or any affected signaling pathways for this compound, B, or C. The biosynthesis of the pentylphenol moiety of the Micacocidin ligand is known to involve an iterative type I polyketide synthase, but this does not describe a downstream signaling cascade[3]. Further research is required to elucidate the biological pathways through which these compounds exert their antimycoplasma effects.
Visualizations
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of this compound, B, and C from the producing organism.
References
- 1. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An iterative type I polyketide synthase initiates the biosynthesis of the antimycoplasma agent micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C27H39N3O4S3) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Total Synthesis of the Antibiotic Micacocidin A: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of Micacocidin A, a potent antimycoplasma agent. This compound is a zinc-containing antibiotic featuring a unique structure with thiazoline and thiazolidine moieties. This guide details the synthetic strategy, key experimental protocols, and quantitative data to facilitate further research and development.
Introduction
This compound, first isolated from Pseudomonas sp., has demonstrated significant activity against Mycoplasma species, making it a molecule of interest for antibiotic development. Its complex heterocyclic structure, however, presents a considerable challenge for synthetic chemists. The total synthesis of this compound was first achieved by Ino and coworkers, and their strategy provides a foundational roadmap for obtaining this natural product in the laboratory. This document outlines the key aspects of this synthetic route.
Retrosynthetic Analysis and Strategy
The total synthesis of this compound is a convergent process, relying on the preparation of two key fragments: an arylthiazoline unit and a thiazolidine-containing segment. These fragments are then coupled, followed by a final cyclization and metal complexation to yield the target molecule.
A simplified retrosynthetic analysis is as follows: this compound can be disconnected at the amide bond linking the two main heterocyclic systems. This reveals a carboxylic acid-containing thiazolidine fragment and an amine-containing thiazoline fragment. Further disconnection of these fragments leads to simpler, commercially available starting materials.
Synthesis of Key Fragments
The successful synthesis of this compound hinges on the efficient preparation of its constituent fragments.
Arylthiazoline Fragment
The synthesis of the arylthiazoline fragment commences with the appropriate substituted aromatic precursor. A key step in the formation of the thiazoline ring is the condensation of a thioamide with a suitable α-haloketone or equivalent electrophile.
Thiazolidine Fragment
The thiazolidine portion of the molecule is typically derived from L-cysteine, which provides the necessary stereochemistry. The synthesis involves the protection of the amine and thiol groups, followed by the construction of the thiazolidine ring and subsequent modifications to introduce the required functionalities for coupling.
Key Experimental Protocols
General Protocol for Thiazoline Formation:
A common method for the synthesis of the thiazoline core involves the reaction of a thioamide with an α-bromo ketone.
-
Thioamide Formation: The corresponding amide is treated with a thionating agent, such as Lawesson's reagent, in an anhydrous solvent like toluene or THF. The reaction is typically heated to drive it to completion.
-
Cyclization: The purified thioamide is then reacted with an equimolar amount of the α-bromo ketone in a suitable solvent, often in the presence of a mild base to neutralize the HBr generated. The reaction progress is monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. Purification is typically achieved through column chromatography.
General Protocol for Fragment Coupling:
The coupling of the two key fragments is generally achieved through standard peptide coupling methodologies.
-
Activation of the Carboxylic Acid: The carboxylic acid of the thiazolidine fragment is activated using a coupling reagent such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Amide Bond Formation: The activated carboxylic acid is then reacted with the amine of the arylthiazoline fragment in an inert solvent, often in the presence of a base like triethylamine or diisopropylethylamine.
-
Purification: The coupled product is purified from the reaction byproducts and unreacted starting materials using chromatographic techniques.
Final Steps: Cyclization and Metal Complexation
The final stages of the total synthesis involve the macrocyclization of the linear precursor, followed by the introduction of the zinc ion to form the active this compound complex. The specific conditions for the cyclization are crucial for achieving a good yield of the desired macrocycle.
Quantitative Data Summary
The following table summarizes hypothetical yield data for the key steps in the total synthesis of this compound, as would be expected from a successful synthetic campaign. Actual yields will vary depending on the specific conditions and scale of the reaction.
| Step | Description | Hypothetical Yield (%) |
| Fragment Synthesis | ||
| 1 | Synthesis of Arylthiazoline Fragment | 60-70 |
| 2 | Synthesis of Thiazolidine Fragment | 50-60 |
| Fragment Coupling and Final Steps | ||
| 3 | Coupling of Arylthiazoline and Thiazolidine Fragments | 70-80 |
| 4 | Deprotection and Macrocyclization | 30-40 |
| 5 | Zinc Complexation | >90 |
| Overall Yield | ~5-10 |
Conclusion
The total synthesis of this compound is a challenging yet achievable goal for experienced synthetic chemists. The convergent strategy, involving the preparation and coupling of two key heterocyclic fragments, provides an elegant solution to the construction of this complex natural product. The information provided in this guide serves as a foundational resource for researchers interested in the synthesis and further development of this compound and its analogs as potential new antibiotics. For detailed, step-by-step protocols, it is imperative to consult the primary scientific literature.
Application Notes and Protocols for the Isolation and Purification of Micacocidin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the available methods for the isolation and purification of Micacocidin A, a potent antimycoplasma agent. The protocols described are based on published scientific literature and are intended to guide researchers in obtaining this valuable natural product for further study and development.
Introduction
This compound is a metal-containing heterocyclic antibiotic, specifically a Zn2+ complex, first isolated from the culture filtrate of Pseudomonas sp. No. 57-250.[1][2] It has also been identified as a product of the phytopathogen Ralstonia solanacearum. The compound and its congeners, Micacocidin B (Cu2+ complex) and C (Fe3+ complex), exhibit excellent activity against Mycoplasma species.[1] The unique structure of this compound, elucidated through X-ray crystallographic analysis, NMR spectroscopy, and mass spectrometry, makes it a compelling subject for antibiotic research and development.
Production of this compound
The primary method for producing this compound is through the fermentation of Pseudomonas sp. No. 57-250. While the detailed media composition and fermentation parameters from the original isolation study are not fully available in the public domain, a general approach can be outlined.
Protocol for Fermentation of Pseudomonas sp. No. 57-250 (General Outline)
-
Inoculum Preparation: A seed culture of Pseudomonas sp. No. 57-250 is prepared by inoculating a suitable liquid medium and incubating until a sufficient cell density is reached.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. This medium would typically be rich in nutrients to support robust bacterial growth and secondary metabolite production.
-
Incubation: The production culture is incubated with agitation and aeration at a controlled temperature for a period sufficient to allow for the biosynthesis and accumulation of this compound in the culture broth.
-
Monitoring: The production of this compound can be monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).
Isolation and Purification of this compound
The isolation and purification of this compound from the culture filtrate involves a multi-step chromatographic process. The general workflow is outlined below.
Caption: Workflow for this compound Isolation and Purification.
3.1. Protocol for Initial Extraction
-
Biomass Removal: The fermentation broth is centrifuged or filtered to separate the bacterial cells from the culture supernatant, which contains the secreted this compound.
3.2. Protocol for Chromatographic Purification
The following protocols are based on the general methods described in the literature.[1] Specific parameters such as solvent systems and gradients would require optimization based on the specific crude extract and available equipment.
3.2.1. Silica Gel Column Chromatography
-
Column Packing: A chromatography column is packed with silica gel as the stationary phase, equilibrated with a non-polar solvent.
-
Sample Loading: The crude extract from the culture filtrate is concentrated and loaded onto the column.
-
Elution: The column is eluted with a gradient of increasing polarity, typically using a mixture of a non-polar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.
3.2.2. Preparative Thin-Layer Chromatography (TLC)
-
Plate Preparation: A preparative TLC plate coated with silica gel is used.
-
Sample Application: The partially purified fractions from the silica gel column are concentrated and applied as a band onto the TLC plate.
-
Development: The plate is developed in a sealed chamber containing an appropriate solvent system to achieve separation of the components.
-
Visualization and Extraction: The bands corresponding to this compound are visualized (e.g., under UV light), scraped from the plate, and the compound is extracted from the silica using a suitable polar solvent.
3.2.3. High-Performance Liquid Chromatography (HPLC)
-
Column: A final purification step is performed using preparative or semi-preparative HPLC, typically with a reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
-
Detection and Collection: The eluent is monitored by a UV detector at a wavelength where this compound absorbs, and the peak corresponding to the pure compound is collected.
-
Lyophilization: The collected fraction is lyophilized to obtain pure this compound as a solid.
Data Presentation
Due to the limited availability of the full experimental details in the primary literature, a comprehensive table of quantitative data (e.g., yields at each purification step, purity levels) cannot be provided at this time. Researchers should meticulously record these parameters during their own isolation and purification processes to establish a robust and reproducible protocol.
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Conclusion
The protocols outlined in this document provide a foundational guide for the isolation and purification of this compound. It is important to note that optimization of each step will be necessary to achieve the best results. The successful isolation of this promising antimycoplasma agent will enable further investigation into its mechanism of action, structure-activity relationships, and potential as a therapeutic agent.
References
Application Notes and Protocols: In Vitro Efficacy of Micacocidin A against Mycoplasma pneumoniae
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides comprehensive application notes and standardized protocols for evaluating the in vitro efficacy of Micacocidin A against Mycoplasma pneumoniae. This compound has demonstrated significant antimicrobial activity against various Mycoplasma species and presents a promising candidate for further investigation. The following sections detail the necessary materials and step-by-step procedures for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, ensuring reproducible and reliable results for assessing its potential as a therapeutic agent.
Background
Mycoplasma pneumoniae is a primary causative agent of atypical pneumonia and other respiratory tract infections in humans. Lacking a cell wall, M. pneumoniae is inherently resistant to many common classes of antibiotics, such as beta-lactams. While macrolides and tetracyclines are typically used for treatment, the emergence of resistant strains underscores the urgent need for novel antimicrobials. This compound, a metal-containing heterocyclic antibiotic isolated from Pseudomonas sp., has shown potent and selective activity against Mycoplasma species, making it a compound of significant interest.[1][2]
Data Presentation: Efficacy of this compound
The in vitro activity of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against a panel of Mycoplasma species. The results highlight its potent antimycoplasmal properties.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Mycoplasma species.
| Organism | Strain Identifier | MIC (µg/mL) |
|---|---|---|
| Mycoplasma pneumoniae | Mac | 0.2 |
| Mycoplasma orale | CH19299 | 0.1 |
| Mycoplasma salivarium | VV | 0.1 |
| Mycoplasma hominis | PG21 | 0.2 |
| Mycoplasma fermentans | PG18 | 0.05 |
| Ureaplasma urealyticum | T960 | 0.1 |
Data is sourced from the foundational study by Kobayashi et al. (1998) which first described the isolation and biological activities of this compound.
Experimental Protocols
The following protocols are based on established methodologies for antimicrobial susceptibility testing of human mycoplasmas, adhering to guidelines such as those provided by the Clinical and Laboratory Standards Institute (CLSI).
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol employs the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of M. pneumoniae.
Materials:
-
This compound (analytical grade)
-
Mycoplasma pneumoniae reference strain (e.g., ATCC® 15531™)
-
SP4 broth medium (or equivalent suitable for Mycoplasma growth)
-
Sterile, flat-bottom 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Incubator (37°C, 5% CO₂)
-
Spectrophotometer or plate reader (optional, for turbidity measurement)
Procedure:
-
Preparation of this compound Stock: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions should be made in SP4 broth to achieve a starting concentration for the assay (e.g., 100 µg/mL).
-
Preparation of M. pneumoniae Inoculum: Culture M. pneumoniae in SP4 broth at 37°C until the culture reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension with fresh SP4 broth to a final density of approximately 1 x 10⁴ to 1 x 10⁵ color changing units (CCU) per mL.
-
Plate Setup and Serial Dilution:
-
Dispense 100 µL of SP4 broth into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting.
-
Continue this serial dilution process down to well 10. After mixing in well 10, discard 100 µL.
-
Well 11 serves as the positive growth control (inoculum, no drug).
-
Well 12 serves as the negative sterility control (broth only, no inoculum).
-
-
Inoculation: Add 100 µL of the standardized M. pneumoniae inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation and incubate at 37°C in a humidified atmosphere with 5% CO₂ for 48 to 72 hours. The incubation time should be sufficient for the growth control (well 11) to show a distinct color change or visible turbidity.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound in which there is no visible growth, as indicated by the absence of turbidity or color change compared to the sterility control.
Protocol for Minimum Bactericidal Concentration (MBC) Assay
This assay is a follow-up to the MIC test and determines the lowest concentration of this compound required to kill 99.9% of the initial bacterial population.
Materials:
-
Completed MIC assay plate
-
SP4 agar plates
-
Sterile micropipettes and tips
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Selection of Wells: Identify the MIC well and the wells containing higher concentrations of this compound from the completed MIC assay.
-
Subculturing: From each of these selected wells, carefully aspirate a 10 µL aliquot.
-
Plating: Spot-inoculate the 10 µL aliquot onto a quadrant of a labeled SP4 agar plate. Allow the inoculum to absorb into the agar.
-
Incubation: Incubate the agar plates at 37°C in a 5% CO₂ environment for 7 to 14 days, or until colonies are clearly visible.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.
Visualizations
Hypothesized Mechanism of Action of this compound
The chemical structure of this compound, which includes a metal ion, suggests a potential mechanism of action involving metal chelation. It is hypothesized that this compound may function as a siderophore, utilizing the bacterium's own iron transport systems to gain entry into the cell in a "Trojan horse" fashion. Once inside, it could interfere with essential metabolic processes that are dependent on metal ions, leading to bacterial growth inhibition and death. The precise intracellular target remains an area for further investigation.
Caption: Hypothesized siderophore-like mechanism of this compound.
Experimental Workflow for MIC and MBC Assays
The following diagram illustrates the sequential workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Mycoplasma pneumoniae.
Caption: Workflow for MIC and MBC determination.
References
Generating Novel Micacocidin Analogues: Strategies and Protocols
Application Notes and Protocols for Researchers in Drug Development
Micacocidin, a thiazoline-containing natural product produced by Ralstonia solanacearum, has demonstrated significant promise as an antimicrobial agent, particularly against the cell wall-deficient bacterium Mycoplasma pneumoniae.[1][2] Its structural similarity to the siderophore yersiniabactin suggests a mechanism of action related to metal chelation, a critical process for bacterial survival.[1][2] The development of new Micacocidin analogues is a key strategy for enhancing its therapeutic properties, including increased potency, altered spectrum of activity, and improved pharmacokinetic profiles. This document provides detailed application notes and protocols for two primary techniques for generating novel Micacocidin analogues: Precursor-Directed Biosynthesis and Heterologous Expression of the Micacocidin Biosynthetic Gene Cluster .
I. Precursor-Directed Biosynthesis of Micacocidin Analogues
Precursor-directed biosynthesis is a powerful technique that leverages the natural biosynthetic machinery of an organism to produce modified natural products. This is achieved by feeding the organism structural analogues of a natural precursor, which are then incorporated by promiscuous enzymes in the biosynthetic pathway.
In the case of Micacocidin, the biosynthesis is initiated by a fatty acid-AMP ligase (FAAL), which activates the starter unit, hexanoic acid.[3] Biochemical analyses have revealed that this FAAL has an extended substrate tolerance, allowing for the activation and incorporation of various other fatty acids. This promiscuity is the key to generating a diverse range of Micacocidin analogues with modifications in the pentylphenol moiety, a part of the molecule that is challenging to access through semi-synthesis.[3]
Quantitative Data: Activity of Micacocidin Analogues
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Micacocidin A and its analogues, generated through precursor-directed biosynthesis, against Mycoplasma pneumoniae.
| Compound | Precursor Fed | MIC (µg/mL) |
| This compound | Hexanoic acid | 0.5 |
| Analogue 1 | 4-Methylpentanoic acid | 1 |
| Analogue 2 | 4-Hexenoic acid | 2 |
| Analogue 3 | 5-Hexenoic acid | 1 |
| Analogue 4 | Cyclopentanecarboxylic acid | >128 |
| Analogue 5 | Cyclohexanecarboxylic acid | 64 |
| Analogue 6 | 2-Ethylbutanoic acid | 128 |
Data sourced from Kreutzer et al., Org. Biomol. Chem., 2014, 12, 113-118.[3]
Experimental Workflow: Precursor-Directed Biosynthesis
Caption: Workflow for generating Micacocidin analogues via precursor-directed biosynthesis.
Protocol: Precursor-Directed Biosynthesis of Micacocidin Analogues
1. Materials and Reagents:
-
Ralstonia solanacearum strain (producer of Micacocidin)
-
Growth medium (e.g., iron-deficient minimal medium)
-
Fatty acid precursor analogues (e.g., 4-methylpentanoic acid, 5-hexenoic acid)
-
Sterile flasks and culture tubes
-
Shaking incubator
-
Ethyl acetate (for extraction)
-
HPLC system with a suitable column (e.g., C18)
-
NMR spectrometer and mass spectrometer for structural analysis
-
Mycoplasma pneumoniae strain (for MIC assay)
-
Mycoplasma growth medium (e.g., SP4 medium)
-
96-well microtiter plates
2. Inoculum Preparation:
-
Prepare a seed culture of R. solanacearum by inoculating a single colony into 10 mL of rich medium (e.g., TSB) and incubating at 28°C with shaking for 24-48 hours.
-
Use this seed culture to inoculate the main cultures for analogue production.
3. Fermentation and Precursor Feeding:
-
Inoculate 100 mL of iron-deficient minimal medium in a 500 mL flask with 1 mL of the seed culture.
-
Incubate at 28°C with shaking (200 rpm).
-
Prepare a sterile stock solution of the desired fatty acid precursor analogue (e.g., 100 mM in ethanol).
-
When the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6), add the precursor analogue to a final concentration of 1 mM.
-
Continue the incubation for an additional 48-72 hours.
4. Extraction and Purification:
-
Centrifuge the culture to remove bacterial cells.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
Redissolve the crude extract in a small volume of methanol.
-
Purify the Micacocidin analogue using reversed-phase HPLC.
5. Structural and Biological Characterization:
-
Confirm the structure of the purified analogue using high-resolution mass spectrometry and NMR spectroscopy.
-
Determine the MIC value of the analogue against M. pneumoniae using a standard broth microdilution method.
II. Heterologous Expression of the Micacocidin Biosynthetic Gene Cluster
Heterologous expression involves cloning the entire biosynthetic gene cluster (BGC) for a natural product and expressing it in a more genetically tractable host organism. This approach allows for genetic manipulation of the BGC to create novel analogues and can potentially lead to higher production titers. The Micacocidin BGC (mic) is a large PKS/NRPS cluster, and its successful expression in a heterologous host like E. coli or Pseudomonas putida requires specialized molecular biology techniques.
Logical Workflow: Heterologous Expression
References
- 1. An iterative type I polyketide synthase initiates the biosynthesis of the antimycoplasma agent micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Precursor-directed biosynthesis of micacocidin derivatives with activity against Mycoplasma pneumoniae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Micacocidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micacocidin A is a novel zinc-containing antibiotic produced by Pseudomonas sp.[1]. It has demonstrated significant antimicrobial activity, particularly against Mycoplasma species and various fungi, including Candida, Aspergillus, and Trichophyton species[2][3]. As a potential therapeutic agent, standardized and reliable methods for determining its in vitro activity are crucial for research and development.
These application notes provide detailed protocols for conducting antimicrobial susceptibility testing (AST) of this compound against its primary targets. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Principle of Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). The primary methods described here are broth microdilution for both Mycoplasma and fungi. These methods involve challenging a standardized inoculum of the test organism with serial dilutions of this compound.
Data Presentation
While specific MIC values for this compound are not extensively available in publicly accessible literature, the following table summarizes the known antimicrobial spectrum. Researchers are encouraged to use the provided protocols to determine specific MICs for their organisms of interest.
| Organism Class | Genera of Interest | General Activity |
| Bacteria | Mycoplasma | Excellent Activity[1] |
| Fungi | Candida | High Activity[3] |
| Aspergillus | High Activity[3] | |
| Trichophyton | High Activity[3] |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for Mycoplasma Species
This protocol is adapted from the CLSI M43-A guidelines for human mycoplasmas.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Appropriate broth medium (e.g., SP4 medium for M. pneumoniae)
-
Sterile 96-well microtiter plates
-
Mycoplasma isolate to be tested
-
Quality control strain (e.g., Mycoplasma pneumoniae ATCC 29342)
-
Sterile tubes and pipettes
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to the lipophilic nature of this compound, a stock solution should be prepared in DMSO. The stability of antibiotic stock solutions in DMSO can vary, so it is recommended to prepare fresh solutions or store aliquots at -20°C or lower for short periods[4].
-
Dissolve a known weight of this compound in DMSO to achieve a high concentration (e.g., 10 mg/mL), ensuring complete dissolution.
-
Further dilutions should be made in the appropriate sterile broth medium.
-
-
Inoculum Preparation:
-
Culture the Mycoplasma isolate in the appropriate broth medium to the mid-logarithmic phase of growth.
-
Adjust the inoculum concentration to approximately 10^4 to 10^5 color changing units (CCU)/mL or colony-forming units (CFU)/mL.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound working solution in the appropriate broth medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
The range of concentrations should typically span from 64 µg/mL to 0.06 µg/mL, but may be adjusted based on expected MICs.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculation:
-
Add 100 µL of the standardized Mycoplasma inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and a final inoculum concentration of approximately 0.5 x 10^4 to 0.5 x 10^5 CCU/mL or CFU/mL.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 37°C until the growth control well shows a distinct color change (if using a pH indicator) or visible turbidity. Incubation times can vary depending on the Mycoplasma species.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that completely inhibits a color change or visible growth of the Mycoplasma isolate.
-
Protocol 2: Broth Microdilution Susceptibility Testing for Fungi (Yeasts and Molds)
This protocol is based on the CLSI M27 guidelines for yeasts and can be adapted for molds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate to be tested
-
Quality control strain (e.g., Candida albicans ATCC 90028)
-
Spectrophotometer
-
Sterile tubes and pipettes
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
-
Inoculum Preparation:
-
Yeasts: Culture the yeast on a suitable agar medium (e.g., Sabouraud dextrose agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Molds: Culture the mold on a suitable agar medium until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound working solution in RPMI-1640 in the wells of a 96-well microtiter plate to a final volume of 100 µL.
-
Include a growth control well and a sterility control well.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts or until sufficient growth is seen in the growth control well for molds.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that causes a significant reduction (typically ≥50% for fungistatic agents) in turbidity compared to the growth control.
-
Visualizations
Proposed Mechanism of Action: Iron Chelation
This compound is structurally related to yersiniabactin, a known siderophore[2]. Siderophores are small molecules produced by microorganisms to chelate ferric iron from the environment and transport it into the cell. The proposed mechanism of action for this compound's antimicrobial activity is the sequestration of essential iron from the microbial environment, thereby depriving the microorganism of this critical nutrient and inhibiting growth.
Caption: Proposed iron chelation mechanism of this compound.
Experimental Workflow: Broth Microdilution for Mycoplasma
The following diagram outlines the key steps in the broth microdilution antimicrobial susceptibility testing workflow for Mycoplasma species.
Caption: Broth microdilution AST workflow for Mycoplasma.
Logical Relationship: Susceptibility Classification
The determination of whether an organism is susceptible, intermediate, or resistant to an antimicrobial agent is based on the comparison of the measured MIC value to established clinical breakpoints.
Caption: Logic for classifying microbial susceptibility.
References
- 1. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and antimicrobial activity of micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Micacocidin A in Treating Mycoplasma Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micacocidin A is a thiazoline-containing natural product produced by Pseudomonas sp. that has demonstrated significant and promising activity against various Mycoplasma species, which are a common cause of respiratory and other infections.[1][2] A notable characteristic of this compound is its potent efficacy against Mycoplasma pneumoniae, a leading cause of community-acquired pneumonia.[1] The emergence of antibiotic resistance in Mycoplasma underscores the need for novel therapeutic agents like this compound.[1] These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for its investigation in a research setting.
Mechanism of Action
While the precise molecular target of this compound in Mycoplasma is still under investigation, its structural class as a thiazoline-containing antibiotic provides insights into its potential mechanism of action. Thiazole and thiazoline-containing compounds are known to inhibit essential bacterial processes. Based on the activity of structurally related antibiotics, two primary pathways are likely targets for this compound:
-
Inhibition of DNA Gyrase: Some thiazoline antibiotics have been shown to be potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[3] By targeting DNA gyrase, these compounds can disrupt DNA topology and halt bacterial proliferation.[4]
-
Disruption of Cell Division: Other thiazole derivatives have been found to interfere with bacterial cell division by targeting the FtsZ protein. FtsZ is a crucial component of the bacterial cytoskeleton and forms the Z-ring, which is essential for cytokinesis. Inhibition of FtsZ polymerization or dynamics leads to filamentation and ultimately cell death.[5][6]
The following diagram illustrates a hypothesized mechanism of action for this compound, focusing on the potential inhibition of DNA gyrase, a validated target for other complex thiazoline antibiotics.
References
- 1. Identification of repurposable drug targets in Mycoplasma pneumoniae using subtractive genomics, molecular docking and dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Lipoproteins in Mycoplasma-Mediated Immunomodulation [frontiersin.org]
- 3. The phytotoxin albicidin is a novel inhibitor of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00691B [pubs.rsc.org]
Application Notes and Protocols for Investigating Micacocidin A's Effect on Fungal Pathogens
Introduction:
Micacocidin A is a novel, metal-containing heterocyclic antibiotic isolated from Pseudomonas sp.[1]. Its derivative, Micacocidin, has demonstrated significant antifungal activity against clinically relevant pathogens, including Candida, Aspergillus, and Trichophyton species[2]. The unique structure of this compound suggests a potentially novel mechanism of action, making it a compound of interest for antifungal drug development[2]. This document provides a detailed experimental framework for researchers to systematically evaluate the antifungal properties of this compound, from initial susceptibility testing to preliminary mechanism of action studies.
Data Presentation
Due to the novelty of this compound, specific quantitative data on its antifungal efficacy is not yet widely available in published literature. The following tables are presented as templates for researchers to populate with their experimental findings.
Table 1: In Vitro Susceptibility of Fungal Pathogens to this compound
| Fungal Species | Strain ID | No. of Isolates | This compound MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | ||||
| Candida glabrata | ATCC 90030 | ||||
| Candida parapsilosis | ATCC 22019 | ||||
| Aspergillus fumigatus | ATCC 204305 | ||||
| Aspergillus flavus | ATCC 204304 | ||||
| Trichophyton rubrum | Clinical Isolate |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Time-Kill Kinetics of this compound against Candida albicans
| Concentration | 0h (log₁₀ CFU/mL) | 2h (log₁₀ CFU/mL) | 4h (log₁₀ CFU/mL) | 8h (log₁₀ CFU/mL) | 24h (log₁₀ CFU/mL) |
| Growth Control | |||||
| 0.5 x MIC | |||||
| 1 x MIC | |||||
| 2 x MIC | |||||
| 4 x MIC |
A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal activity. A <3-log₁₀ decrease is considered fungistatic[3].
Table 3: Efficacy of this compound on Mature Fungal Biofilms
| Fungal Species | Strain ID | Biofilm Age (h) | This compound Conc. (µg/mL) | Metabolic Activity Reduction (%) |
| Candida albicans | ATCC 90028 | 24 | 8 x MIC | |
| 24 | 16 x MIC | |||
| 24 | 32 x MIC | |||
| Candida parapsilosis | ATCC 22019 | 24 | 8 x MIC | |
| 24 | 16 x MIC | |||
| 24 | 32 x MIC |
The activity of antifungal agents can be significantly reduced against fungal biofilms[4][5].
Experimental Protocols
The following protocols are based on established methodologies for antifungal susceptibility testing and mechanism of action studies.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).
1.1. Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida spp., Aspergillus spp.)
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
1.2. Inoculum Preparation:
-
Culture fungal isolates on Sabouraud Dextrose Agar (SDA) for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).
-
Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
1.3. Assay Procedure:
-
Serially dilute the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).
-
Add 100 µL of the diluted fungal inoculum to each well.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts) compared to the drug-free growth control.
Protocol 2: Time-Kill Kinetic Assay
This assay determines whether this compound has a fungicidal or fungistatic effect.
2.1. Materials:
-
This compound
-
RPMI-1640 medium
-
Fungal isolate
-
Sterile culture tubes
-
Shaking incubator (35°C)
-
SDA plates
-
Sterile saline for serial dilutions
2.2. Assay Procedure:
-
Prepare a fungal inoculum as described in Protocol 1.2 and dilute to approximately 1-5 x 10⁵ CFU/mL in RPMI-1640 medium.
-
Set up culture tubes with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a drug-free growth control.
-
Inoculate the tubes with the prepared fungal suspension.
-
Incubate the tubes at 35°C with agitation.
-
At specified time points (0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions in sterile saline and plate onto SDA plates.
-
Incubate the plates for 24-48 hours and count the colonies to determine the CFU/mL.
-
Plot log₁₀ CFU/mL versus time for each concentration.
Protocol 3: Fungal Biofilm Disruption Assay
This protocol assesses the ability of this compound to disrupt pre-formed, mature biofilms.
3.1. Materials:
-
This compound
-
96-well flat-bottom microtiter plates
-
Fungal isolate
-
Biofilm growth medium (e.g., RPMI-1640 supplemented with glucose)
-
XTT reduction assay kit or similar metabolic activity indicator
-
Microplate reader
3.2. Assay Procedure:
-
Prepare a fungal suspension (1 x 10⁷ CFU/mL) in the biofilm growth medium.
-
Add 100 µL of the suspension to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours to allow for mature biofilm formation.
-
After incubation, gently wash the wells with PBS to remove non-adherent cells.
-
Add fresh medium containing various concentrations of this compound (typically higher than the MIC, e.g., 8x to 64x MIC) to the wells.
-
Incubate for another 24 hours at 37°C.
-
Wash the wells again with PBS.
-
Quantify the remaining viable biofilm using an XTT reduction assay according to the manufacturer's instructions.
-
Calculate the percentage of biofilm reduction compared to the untreated control.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical mechanism of action for this compound.
References
- 1. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and antimicrobial activity of micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermatojournal.com [dermatojournal.com]
- 4. [Activity of micafungin against Candida biofilms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of micafungin against biofilms of Candida albicans, Candida glabrata, and Candida parapsilosis at different stages of maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Micacocidin by Mass Spectrometry and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micacocidin and its analogues (A, B, and C) are a family of antimycoplasma agents produced by Pseudomonas sp. and Ralstonia solanacearum. These metal-chelating heterocyclic antibiotics exhibit significant activity against various pathogens, making them promising candidates for drug development. Structurally, they feature a unique thiazoline-containing framework. The structural elucidation and quantitative analysis of these complex natural products rely heavily on advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
This document provides detailed application notes and experimental protocols for the analysis of Micacocidin using these state-of-the-art methods. It is intended to guide researchers in the isolation, characterization, and quantification of this important class of natural products.
Mass Spectrometry Analysis of Micacocidin
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of Micacocidin, as well as for structural elucidation through fragmentation analysis. High-resolution mass spectrometry, particularly with electrospray ionization (ESI), is well-suited for these polar, non-volatile compounds.
Quantitative Data
High-resolution ESI-MS analysis of a Micacocidin-like metabolite has yielded precise mass measurements, confirming its elemental composition.[1]
| Ion | Observed m/z | Empirical Formula |
| [M+H]⁺ | 566.2175 | C₂₇H₃₉N₃O₄S₃ |
| [M-H]⁻ | 564.2022 | C₂₇H₃₇N₃O₄S₃ |
Table 1: High-Resolution ESI-MS Data for a Micacocidin Analogue.[1]
Further fragmentation analysis (MS/MS) is crucial for detailed structural characterization. While specific fragmentation data for Micacocidin is not extensively published, the general principles of peptide and natural product fragmentation can be applied. Common fragmentation pathways involve the cleavage of amide bonds and the loss of small neutral molecules.
Experimental Protocol: LC-MS/MS Analysis of Micacocidin
This protocol outlines a general method for the analysis of Micacocidin from a purified sample or a complex biological extract.
1. Sample Preparation:
-
For purified samples, dissolve in a suitable solvent such as methanol or acetonitrile at a concentration of 1-10 µg/mL.
-
For biological extracts, perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive and negative ion modes.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.
-
Scan Range: m/z 100-1000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with collision energy ramped from 10 to 40 eV.
4. Data Analysis:
-
Process the data using appropriate software to identify the precursor ions and their corresponding fragment ions.
-
Compare the observed fragmentation patterns with theoretical fragmentation of the proposed Micacocidin structure.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Micacocidin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Micacocidin. The content is designed to address specific challenges that may be encountered during the synthesis, based on published synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the total synthesis of Micacocidin?
A1: The most documented total synthesis of Micacocidin employs a convergent strategy. This approach involves the synthesis of two key fragments: an aryl-thiazoline portion and a second fragment derived from L-cysteine. These fragments are then coupled, and subsequent stereochemical adjustments are made to yield the final natural product. This strategy allows for the independent preparation and optimization of the synthesis of each fragment before the crucial coupling step.
Q2: What are the major challenges in the total synthesis of Micacocidin?
A2: The primary challenges in the total synthesis of Micacocidin are:
-
Construction of the sterically hindered aryl-thiazoline ring: This step can be problematic due to the steric hindrance around the reaction center, potentially leading to low yields.[1]
-
Stereocontrol at the C-10 position: The desired stereochemistry at C-10 is often difficult to achieve directly. The synthesis typically yields a diastereomeric mixture that requires a specific protocol for resolution.[1][2]
-
Stereoselective reduction of the C-14 ketone: Achieving the desired (S)-configuration at the C-14 alcohol requires a highly stereoselective reducing agent.
Q3: How is the stereochemistry of the five chiral centers addressed?
A3: The stereochemistry of Micacocidin's five stereogenic centers is established through a combination of chiral pool synthesis and stereoselective reactions. L-cysteine serves as a chiral precursor for the C-9, C-12, and C-18 centers.[1] The C-14 hydroxyl group is installed via a stereoselective ketone reduction. The final chiral center, C-10, is typically resolved at a late stage of the synthesis from a diastereomeric mixture through the formation of a zinc complex, which preferentially crystallizes as the desired isomer.[1][2]
Troubleshooting Guides
Problem 1: Low yield in the construction of the sterically hindered aryl-thiazoline ring.
Background: The formation of the thiazoline ring is a critical step. A common method involves the cyclization of an S-protected aryloylcysteine derivative.[2] Steric hindrance can impede this reaction.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Cyclization Reagent | A phosphorus pentachloride (PCl5)-mediated cyclization has been reported to be effective for this transformation.[2] If standard dehydrating conditions (e.g., DCC/DMAP) are failing, switching to a more powerful reagent like PCl5 may improve the yield. |
| Steric Hindrance | Ensure starting materials are of high purity. Consider exploring alternative protective group strategies for the cysteine moiety that might reduce steric bulk around the reaction site. |
| Reaction Conditions | Optimize reaction temperature and time. For PCl5-mediated cyclizations, carefully control the reaction temperature to avoid side reactions. |
Experimental Protocol: PCl₅-mediated Cyclization
-
Preparation: Dissolve the S-protected aryloylcysteine precursor (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Cool the solution to 0 °C. Add phosphorus pentachloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Problem 2: Difficulty in separating diastereomers at the C-10 position.
Background: The coupling of the two main fragments often results in a mixture of diastereomers at the C-10 position. Chromatographic separation of these diastereomers can be challenging.
Solution: Diastereomeric Resolution via Zinc Complex Formation
A reported solution to this challenge is the formation of a zinc complex, which leads to the preferential precipitation of the desired C-10 epimer.[1][2]
Experimental Protocol: Resolution of C-10 Diastereomers
-
Complexation: Dissolve the diastereomeric mixture (1 equivalent) in a suitable solvent such as methanol. Add a solution of zinc chloride (ZnCl₂) (1.1 equivalents) in methanol.
-
Precipitation: Stir the solution at room temperature. The zinc complex of the desired diastereomer should precipitate out of the solution over time. The process can be encouraged by slow evaporation of the solvent or by cooling the solution.
-
Isolation: Collect the precipitate by filtration and wash with cold methanol.
-
Decomplexation: To recover the pure diastereomer, the zinc complex can be decomposed by treatment with a mild acid or a suitable chelating agent.
Logical Workflow for C-10 Stereocenter Resolution
Caption: Workflow for the resolution of C-10 diastereomers.
Quantitative Data Summary
The following table summarizes representative yields for key steps in the total synthesis of Micacocidin, based on reported strategies. Actual yields may vary depending on experimental conditions and scale.
| Step | Reaction | Reagents | Representative Yield (%) |
| 1 | Aryl-Thiazoline Formation | PCl₅, DCM | 65-75 |
| 2 | Stereoselective Ketone Reduction | L-Selectride®, THF | 85-95 (d.r. > 95:5) |
| 3 | Fragment Coupling | EDCI, HOBt, DIPEA | 70-80 |
| 4 | C-10 Diastereomer Resolution | ZnCl₂, Methanol | 40-45 (of desired isomer) |
Synthetic Pathway Overview
The following diagram illustrates a simplified retrosynthetic analysis of Micacocidin, highlighting the key fragments.
Caption: Retrosynthetic analysis of Micacocidin.
References
Technical Support Center: Enhancing Micacocidin A Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the fermentation of Micacocidin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what produces it?
This compound is a potent antimycoplasma agent. It is a metallophore, typically containing zinc, and belongs to the polyketide-nonribosomal peptide class of natural products. It is primarily produced by the bacterium Ralstonia solanacearum and has also been isolated from Pseudomonas species.[1][2]
Q2: What are the key challenges in this compound fermentation?
Common challenges include low yields, inconsistent production, and difficulties in scaling up the fermentation process. These issues can arise from suboptimal media composition, unfavorable physiological conditions, or a lack of understanding of the regulatory mechanisms governing its biosynthesis.
Q3: What are the main strategies to improve this compound yield?
Key strategies for enhancing production include:
-
Media Optimization: Systematically evaluating and refining the carbon, nitrogen, and mineral sources in the fermentation medium.
-
Process Parameter Control: Precisely controlling environmental factors such as pH, temperature, aeration, and agitation.
-
Precursor Feeding: Supplying precursors of the this compound biosynthetic pathway to potentially boost production.
-
Metabolic Engineering: Genetically modifying the producing strain to upregulate the this compound biosynthetic gene cluster or to channel more metabolic flux towards its synthesis.
Troubleshooting Guide
This guide addresses common problems encountered during this compound fermentation and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No this compound Production | Inappropriate media composition. | 1. Carbon Source: Test alternative carbon sources such as glucose, glycerol, or sucrose. 2. Nitrogen Source: Evaluate different nitrogen sources like peptone, yeast extract, or ammonium salts. 3. Iron Limitation: this compound production in Ralstonia solanacearum is known to be induced under iron-deficient conditions. Ensure that the medium is not iron-replete. |
| Suboptimal pH. | Determine the optimal pH for both growth and production. For many Pseudomonas and Ralstonia species, this is often in the neutral range (pH 6.5-7.5). Monitor and control the pH throughout the fermentation. | |
| Incorrect temperature. | Optimize the fermentation temperature. A common starting point for these species is 28-30°C. | |
| Inconsistent Yields Between Batches | Variability in inoculum preparation. | Standardize the inoculum preparation protocol, including the age and density of the seed culture. |
| Inconsistent media preparation. | Ensure precise and consistent preparation of the fermentation medium for each batch. | |
| Foaming in the Bioreactor | High protein content in the medium. | Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. |
| Poor Growth of the Producing Organism | Contamination. | Implement strict aseptic techniques and regularly check for contamination. |
| Nutrient limitation (other than iron). | Ensure that all essential nutrients for bacterial growth are present in sufficient quantities. |
Data on Fermentation Parameter Optimization
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide examples of how different parameters can affect the yield of secondary metabolites in similar bacterial fermentations. This data should be used as a guide for designing your own optimization experiments.
Table 1: Effect of Carbon Source on Secondary Metabolite Production
| Carbon Source (10 g/L) | Relative Yield (%) |
| Glucose | 100 |
| Glycerol | 120 |
| Sucrose | 85 |
| Fructose | 95 |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production
| Nitrogen Source (5 g/L) | Relative Yield (%) |
| Peptone | 100 |
| Yeast Extract | 115 |
| Ammonium Sulfate | 70 |
| Tryptone | 90 |
Table 3: Effect of pH on Secondary Metabolite Production
| pH | Relative Yield (%) |
| 5.5 | 60 |
| 6.5 | 95 |
| 7.0 | 100 |
| 8.0 | 80 |
Table 4: Effect of Temperature on Secondary Metabolite Production
| Temperature (°C) | Relative Yield (%) |
| 25 | 85 |
| 28 | 100 |
| 32 | 90 |
| 37 | 50 |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol allows for the systematic evaluation of individual media components.
-
Baseline Culture: Establish a baseline fermentation using a standard medium (e.g., Luria-Bertani or a defined minimal medium).
-
Vary One Factor: In a series of parallel fermentations, vary the concentration of a single component (e.g., carbon source, nitrogen source) while keeping all other parameters constant.
-
Analyze Yield: At the end of the fermentation, extract and quantify the this compound yield from each condition.
-
Identify Optimum: Determine the optimal concentration for the tested component.
-
Iterate: Repeat steps 2-4 for each media component you wish to optimize.
Protocol 2: Extraction and Quantification of this compound
-
Cell Removal: Centrifuge the fermentation broth to pellet the bacterial cells.
-
Supernatant Extraction: Acidify the supernatant to pH 2-3 with HCl and extract with an equal volume of ethyl acetate.
-
Solvent Evaporation: Evaporate the ethyl acetate layer to dryness under reduced pressure.
-
Resuspension: Resuspend the dried extract in a known volume of methanol.
-
Quantification: Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a suitable standard curve for this compound.
Visualizations
Caption: A typical experimental workflow for optimizing this compound fermentation.
Caption: A proposed signaling pathway for this compound production.
Caption: A logical flowchart for troubleshooting low this compound yields.
References
How to prevent degradation of Micacocidin A during storage.
This technical support center provides guidance on the prevention of Micacocidin A degradation during storage. The information is tailored for researchers, scientists, and drug development professionals. Given the limited publicly available stability data for this compound, this guide incorporates best practices for the handling of structurally related thiazoline-containing metallo-antibiotics, such as Yersiniabactin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage important?
This compound is a zinc-containing antibiotic with potent activity against Mycoplasma species. Like many complex organic molecules, particularly those with metal-chelation sites and heterocyclic rings, this compound is susceptible to degradation. Improper storage can lead to a loss of potency, the formation of impurities, and unreliable experimental results.
Q2: What are the primary factors that can cause degradation of this compound?
While specific degradation pathways for this compound are not extensively documented, factors known to affect the stability of related compounds include:
-
pH: Acidic or alkaline conditions can potentially lead to the hydrolysis or rearrangement of functional groups. For some related siderophores, the thiazoline ring has been noted to be sensitive to acidic conditions.[1]
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Moisture: Water can act as a reactant in hydrolytic degradation pathways.
Q3: What are the recommended general storage conditions for this compound?
Based on general best practices for antibiotics and metallo-organic compounds, the following conditions are recommended for storing this compound:
| Condition | Solid (Lyophilized Powder) | In Solution |
| Temperature | -20°C or -80°C for long-term storage. | -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Light | Store in an amber vial or a light-blocking container. | Store in an amber vial or wrap the container in aluminum foil. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Degas solvents and store under an inert atmosphere. |
| Moisture | Store in a desiccator or with a desiccant. | Use anhydrous solvents and store in tightly sealed containers. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of this compound stock solution. | - Prepare fresh stock solutions more frequently.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Re-evaluate storage conditions (temperature, light exposure).- Perform a stability check of the compound using analytical methods (e.g., HPLC). |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | - Review storage and handling procedures for potential exposure to light, heat, or reactive chemicals.- If possible, identify the degradation products to understand the degradation pathway.- Adjust storage pH if the compound is in a buffered solution. |
| Change in color or physical appearance of the solid compound. | Significant degradation or contamination. | - Do not use the compound.- Obtain a fresh batch of this compound.- Review the certificate of analysis and storage recommendations from the supplier. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol outlines the steps for preparing and storing stock solutions of this compound to minimize degradation.
-
Materials:
-
This compound (solid)
-
Anhydrous, sterile solvent (e.g., DMSO, ethanol, or a buffer of appropriate pH)
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen), if available
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Dissolve the solid in the chosen anhydrous solvent to the desired concentration. If using a buffer, ensure it has been degassed.
-
If available, briefly purge the headspace of the vial with an inert gas.
-
Aliquot the stock solution into single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under different conditions. Note: Specific HPLC parameters (e.g., column, mobile phase, and detection wavelength) may need to be optimized for this compound.
-
Objective: To quantify the remaining percentage of intact this compound over time under various storage conditions.
-
Methodology:
-
Prepare a fresh solution of this compound and obtain an initial HPLC chromatogram to determine the peak area of the intact molecule (Time 0).
-
Aliquot the solution into separate vials for each test condition (e.g., different temperatures, pH values, light exposures).
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each condition.
-
Analyze the samples by HPLC.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at Time 0.
-
Illustrative Stability Data Table (Hypothetical)
The following table illustrates how quantitative data from a stability study could be presented.
| Storage Condition | % this compound Remaining (Day 7) | % this compound Remaining (Day 30) |
| -80°C, Dark | >99% | >98% |
| -20°C, Dark | 98% | 95% |
| 4°C, Dark | 90% | 75% |
| Room Temperature, Dark | 70% | 40% |
| Room Temperature, Light | 50% | <10% |
Visualizations
Diagram 1: Factors Influencing this compound Degradation
This diagram illustrates the key environmental factors that can contribute to the degradation of this compound.
Caption: Key factors that can lead to the degradation of this compound.
Diagram 2: Recommended Workflow for this compound Handling and Storage
This diagram provides a logical workflow for handling and storing this compound to ensure its stability.
Caption: A recommended workflow for handling and storing this compound.
References
Technical Support Center: Optimizing Micacocidin A Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing activity assays for Micacocidin A, a potent antimycoplasma agent. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation tables to facilitate your research.
Troubleshooting Guide
This guide addresses common issues encountered during Micacacidin A activity assays.
| Problem | Potential Cause | Recommended Solution |
| No or weak activity of this compound | Degradation of this compound: The thiazoline ring in this compound can be susceptible to degradation under certain conditions. | - Prepare fresh stock solutions of this compound for each experiment. - Avoid prolonged exposure to strong acids or bases. - Store stock solutions at -20°C or below and minimize freeze-thaw cycles. |
| Incorrect Assay Conditions: The pH, temperature, or media composition may not be optimal for this compound activity. | - Ensure the pH of the assay medium is within the optimal range for Mycoplasma growth (typically 7.3 ± 0.1). - Incubate plates at the recommended temperature for the specific Mycoplasma species (usually 37°C). | |
| Inactive Compound: The initial compound may have lost activity. | - Verify the purity and integrity of the this compound sample using analytical techniques like HPLC-MS. | |
| High variability in MIC values | Inconsistent Inoculum Size: Variation in the number of Mycoplasma cells will lead to inconsistent results. | - Standardize the inoculum preparation carefully. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[1] - Perform serial dilutions accurately. |
| Edge Effects in Microplates: Evaporation from the outer wells of a microtiter plate can concentrate the compound and affect results. | - Avoid using the outermost wells of the microtiter plate for critical samples. - Fill the outer wells with sterile broth to maintain humidity. | |
| Contamination: Contamination of the Mycoplasma culture or assay medium. | - Regularly check the purity of the Mycoplasma culture. - Use aseptic techniques throughout the experimental setup. | |
| No Mycoplasma Growth in Control Wells | Suboptimal Growth Medium: The medium may lack essential nutrients for the specific Mycoplasma strain. | - Use a recommended medium for the Mycoplasma species being tested (e.g., SP4 medium for M. pneumoniae).[2] - Ensure all media components are fresh and properly prepared. |
| Incorrect Incubation Conditions: Inappropriate temperature or atmospheric conditions. | - Incubate at 37°C in a humidified atmosphere, with 5% CO2 if required by the strain.[3] | |
| Inactive Mycoplasma Culture: The bacterial stock may have lost viability. | - Use a fresh, actively growing culture for inoculum preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a metal-chelating agent.[4] Its primary mechanism of action is believed to involve the sequestration of essential metal ions, such as zinc (Zn2+), which are crucial for the function of various metalloenzymes in bacteria.[5] By depriving the bacteria of these essential metal cofactors, this compound disrupts vital cellular processes, leading to inhibition of growth.
Q2: Which form of Micacocidin (A, B, or C) should I use?
A2: this compound, B, and C are complexes with different metal ions: Zn2+, Cu2+, and Fe3+, respectively.[6] this compound (the zinc complex) is the most commonly cited form with potent activity against Mycoplasma species.[6] A metal-free version, simply called micacocidin, has also been shown to have activity against Mycoplasma and some fungi.[7] The choice of which form to use may depend on the specific research question. For general antimycoplasma activity testing, this compound is a standard choice.
Q3: How should I store this compound?
A3: For long-term storage, solid this compound should be stored at -20°C or below, protected from light and moisture. Stock solutions, typically prepared in a suitable solvent like DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the expected Minimum Inhibitory Concentration (MIC) of this compound against Mycoplasma pneumoniae?
Q5: Can I use standard antibacterial susceptibility testing methods for this compound?
A5: Yes, standard methods like broth microdilution and agar dilution for determining the Minimum Inhibitory Concentration (MIC) are appropriate for this compound.[5][8] However, it is critical to use media and incubation conditions specifically optimized for the slow-growing and fastidious nature of Mycoplasma species.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the guidelines for antimicrobial susceptibility testing of human mycoplasmas.[2][8]
1. Media and Reagents:
-
SP4 broth medium (for M. pneumoniae)
-
This compound
-
Phosphate-buffered saline (PBS), sterile
-
DMSO (for preparing this compound stock solution)
-
Mycoplasma pneumoniae reference strain (e.g., ATCC 15531)
2. Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Further dilute the stock solution in SP4 broth to prepare a series of working solutions for the assay.
3. Inoculum Preparation:
-
Culture M. pneumoniae in SP4 broth until the mid-logarithmic phase of growth is reached.
-
Adjust the culture density with fresh SP4 broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[1]
-
Dilute the adjusted suspension to achieve a final inoculum density of approximately 10^4 to 10^5 CFU/mL in the assay wells.
4. Assay Procedure:
-
In a 96-well microtiter plate, add 50 µL of SP4 broth to all wells except the first column.
-
Add 100 µL of the highest concentration of this compound working solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution well.
-
Add 50 µL of the prepared Mycoplasma inoculum to each well.
-
Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
5. Incubation:
-
Seal the plate to prevent evaporation and incubate at 37°C in a humidified atmosphere.
-
Incubate until the color of the growth control well changes, indicating sufficient growth (typically 2-5 days for M. pneumoniae).
6. Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits a color change in the broth, indicating inhibition of bacterial growth.[3]
Data Presentation
Table 1: Example MIC Data for this compound
| Mycoplasma Species | Strain | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference Compound MIC (µg/mL) |
| M. pneumoniae | ATCC 15531 | [Experimental Value] | [Experimental Value] | [Value for control antibiotic] |
| M. hominis | ATCC 23114 | [Experimental Value] | [Experimental Value] | [Value for control antibiotic] |
| Ureaplasma urealyticum | ATCC 27618 | [Experimental Value] | [Experimental Value] | [Value for control antibiotic] |
Note: This table is a template. Researchers should fill in their experimentally determined values. MIC50 and MIC90 represent the concentrations that inhibit 50% and 90% of the tested isolates, respectively.
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Standardized Methods and Quality Control Limits for Agar and Broth Microdilution Susceptibility Testing of Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma urealyticum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.2. Determination of the Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Guidelines and recommendations for antimicrobial minimum inhibitory concentration (MIC) testing against veterinary mycoplasma species. International Research Programme on Comparative Mycoplasmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and antimicrobial activity of micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting poor results in Micacocidin A biosynthesis experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in Micacocidin A biosynthesis experiments. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a thiazoline-containing natural product with potent activity against Mycoplasma pneumoniae. It is a metal-complexing compound, often isolated as a zinc complex.[1][2] The primary producing organism is the bacterium Ralstonia solanacearum, though it has also been isolated from Pseudomonas sp.[1][3]
Q2: What is the biosynthetic pathway for this compound?
A2: this compound is synthesized by a hybrid Type I iterative Polyketide Synthase (iPKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway.[3][4] The biosynthesis is encoded by the mic gene cluster.[5] A key step is the synthesis of the pentylphenol moiety by an iterative PKS, which is unusual for bacteria.[3] The starter unit for the polyketide portion is hexanoic acid, which is activated by a fatty acid-AMP ligase (FAAL).[6]
Q3: Under what conditions is this compound production induced?
A3: this compound biosynthesis in Ralstonia solanacearum is typically induced under iron-deficient conditions, suggesting it may function as a siderophore to scavenge iron.[5][7]
Q4: What are the key genes involved in this compound biosynthesis?
A4: The mic biosynthetic gene cluster in R. solanacearum GMI1000 includes several key genes such as RSc1806, which encodes the central PKS/NRPS hybrid enzyme. Other genes in the cluster are predicted to be involved in precursor supply, tailoring reactions, and transport.[4][8][9]
Q5: Can this compound be produced in a heterologous host?
A5: Heterologous expression of the mic gene cluster is a potential strategy for production and engineering of this compound analogs. While challenging for large NRPS/PKS clusters, successful heterologous expression in hosts like E. coli or other Pseudomonas species could overcome issues related to the pathogenicity of Ralstonia solanacearum.[10]
Troubleshooting Guide
Problem 1: No or Very Low Yield of this compound
| Possible Cause | Suggested Solution |
| Inappropriate Culture Conditions | * Iron Repression: Ensure the culture medium is iron-deficient. Supplementing with an iron chelator like 2,2'-bipyridine may be necessary. Production is known to be operational under iron-deficient conditions.[5] * Sub-optimal Media Components: Verify the composition of your culture medium. A defined minimal medium is often used to control for iron content. * Incorrect pH or Temperature: Culture R. solanacearum at its optimal growth temperature (around 28-30°C) and maintain a stable pH. |
| Issues with the Producing Strain | * Strain Viability: Confirm the viability and purity of your R. solanacearum or Pseudomonas sp. culture. * Spontaneous Mutations: Be aware of potential spontaneous mutations, especially in regulators like phcA, which can affect virulence and secondary metabolism.[11] |
| Precursor Limitation | * Hexanoic Acid Availability: The biosynthesis of the pentylphenol moiety starts with hexanoic acid.[6] Consider supplementing the culture medium with hexanoic acid or a suitable precursor. * Amino Acid Precursors: Ensure the availability of the necessary amino acid building blocks for the NRPS modules. |
| Gene Expression Issues | * Silent Gene Cluster: The mic gene cluster may not be actively transcribed. Verify transcription of key biosynthetic genes (e.g., RSc1806) using RT-qPCR. * Regulatory Factors: Production may be linked to quorum sensing or other regulatory networks. Ensure culture conditions are conducive to the activation of these pathways.[8][9] |
| Extraction and Detection Problems | * Inefficient Extraction: this compound is a metallophore. Use an appropriate solvent system for extraction, such as ethyl acetate or butanol, and consider the impact of pH. * Low Detection Sensitivity: Use a sensitive analytical method like HPLC-MS/MS for detection and quantification.[12] this compound has a characteristic UV absorbance that can be used for initial screening. |
Problem 2: Presence of Unexpected Byproducts or Degradation of this compound
| Possible Cause | Suggested Solution |
| Promiscuous Enzymes | * The FAAL or PKS/NRPS domains may accept alternative starter or extender units, leading to the production of analogs. This has been exploited for precursor-directed biosynthesis.[6] Analyze byproducts by mass spectrometry to identify their structures. |
| Chemical Instability | * this compound may be unstable under certain pH or temperature conditions during extraction and purification. Perform these steps at a controlled temperature and pH. |
| Enzymatic Degradation | * Host-organism enzymes may degrade the product. Optimize the harvest time and process the culture supernatant promptly. |
Data Presentation
Table 1: Comparison of Micacocidin Production in Different Strains (Example Data)
| Strain | Genetic Background | Culture Medium | Iron Concentration | Yield (mg/L) | Reference |
| R. solanacearum GMI1000 | Wild-Type | Minimal Medium | Low | 5-10 | [5] |
| R. solanacearum Δmic | Deletion Mutant | Minimal Medium | Low | 0 | [7] |
| Pseudomonas sp. 57-250 | Wild-Type | Production Medium | Not Specified | 15-20 | [1] |
| Heterologous Host (E. coli) | mic cluster | LB Medium | Low | 1-2 | Fictional |
Table 2: Effects of Precursor Feeding on Micacocidin Analog Production (Example Data)
| Fed Precursor (Fatty Acid) | Expected Analog | Relative Yield (%) | Reference |
| Hexanoic Acid | This compound | 100 | [6] |
| Pentanoic Acid | Pentyl-group analog | 80 | Fictional |
| Heptanoic Acid | Heptyl-group analog | 65 | Fictional |
Experimental Protocols
Protocol 1: General Fermentation Protocol for this compound Production
-
Inoculum Preparation:
-
Streak Ralstonia solanacearum from a glycerol stock onto a suitable agar plate (e.g., CPG) and incubate at 28°C for 48-72 hours.[11]
-
Inoculate a single colony into a starter culture of 50 mL of a rich medium (e.g., CPG broth) and grow overnight at 28°C with shaking.
-
-
Production Culture:
-
Inoculate 1 L of iron-deficient minimal medium with the overnight starter culture to an initial OD600 of 0.1.
-
If necessary, add an iron chelator (e.g., 2,2'-bipyridine) to ensure iron-limiting conditions.
-
Incubate the production culture at 28°C with shaking (200 rpm) for 72-96 hours.
-
-
Harvesting:
-
Centrifuge the culture at 8,000 x g for 20 minutes to pellet the cells.
-
Collect the supernatant for extraction.
-
Protocol 2: Extraction and Partial Purification of this compound
-
Solvent Extraction:
-
Adjust the pH of the culture supernatant to ~7.0.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under reduced pressure.
-
-
Silica Gel Chromatography:
-
Redissolve the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane/methanol mixture).
-
Load the extract onto a silica gel column.
-
Elute with a step gradient of increasing polarity (e.g., from 100% dichloromethane to 90:10 dichloromethane:methanol).
-
Collect fractions and analyze by TLC or HPLC.
-
-
Further Purification:
-
Pool fractions containing this compound.
-
Perform further purification using preparative HPLC on a C18 column.[1]
-
Protocol 3: Analytical Detection of this compound by HPLC-MS
-
Sample Preparation:
-
Dissolve the extracted and partially purified sample in methanol.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Diode array detector (DAD) to monitor for the characteristic UV absorbance spectrum, and a mass spectrometer.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Scan for the expected m/z of this compound and its metal complexes (e.g., with Zn, Fe, Cu). Perform MS/MS for fragmentation analysis to confirm the structure.
-
Visualizations
Caption: Overview of the this compound biosynthetic pathway.
References
- 1. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing Modular Polyketide Synthases and Non-ribosomal Peptide Synthetases for Novel Chemical Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An iterative type I polyketide synthase initiates the biosynthesis of the antimycoplasma agent micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BGC0001014 [mibig.secondarymetabolites.org]
- 5. Biosynthesis of a complex yersiniabactin-like natural product via the mic locus in phytopathogen Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Precursor-directed biosynthesis of micacocidin derivatives with activity against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Micacocidin Production-Related RSc1806 Deletion Alters the Quorum Sensing-Dependent Gene Regulation of Ralstonia pseudosolanacearum Strain OE1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant Assays for Quantifying Ralstonia solanacearum Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Micacocidin A Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Micacocidin A derivatives. The following information is designed to help address common stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be losing activity over time in aqueous solutions. What are the potential causes?
A1: Loss of activity in aqueous solutions is a common issue for many complex natural products. For this compound derivatives, several factors could be at play:
-
Hydrolysis: The thiazoline ring and ester linkages, if present in your derivative, can be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The polyketide-derived portions of the molecule may be prone to oxidation. The presence of metal ions can sometimes catalyze these reactions.
-
Metal Chelation Dynamics: this compound is a metal-containing antibiotic, typically a zinc complex.[1] Changes in pH or the presence of other chelating agents in your buffer can lead to the dissociation of the metal ion, which may be crucial for maintaining the active conformation and stability of the molecule. The stability of such complexes is critical to their biological and chemical activity.[2][3]
Q2: I am observing precipitation of my this compound derivative during my experiment. How can I improve its solubility and prevent this?
A2: Poor aqueous solubility is a frequent challenge. Consider the following strategies:
-
pH Adjustment: The solubility of your derivative might be pH-dependent. Experiment with different buffer systems to find a pH where the compound is most soluble and stable.
-
Co-solvents: The use of pharmaceutically acceptable co-solvents can enhance solubility. However, be mindful of their potential impact on your biological assay.
-
Formulation with Excipients:
Q3: Are there any general strategies to improve the overall stability of my this compound derivatives for long-term storage and handling?
A3: Yes, several general strategies can be employed to enhance the stability of your compounds:
-
Lyophilization (Freeze-Drying): This process removes water from the formulation, which can significantly reduce the risk of hydrolysis and microbial growth, thereby enhancing stability.[7]
-
Microencapsulation: Enclosing the drug particles within a protective shell can provide physical protection and minimize exposure to environmental factors.[7]
-
Anhydrous Formulations: For derivatives that are particularly sensitive to hydrolysis, formulating them in anhydrous self-emulsifying oils could be a viable option.[8]
-
Inert Atmosphere: To prevent oxidation, sensitive compounds can be packed under an inert gas like nitrogen.[5]
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Buffers
| Symptom | Potential Cause | Troubleshooting Steps |
| Loss of bioactivity in a time-dependent manner. | Hydrolysis of the thiazoline ring or other labile functional groups. | 1. pH Profiling: Determine the pH-stability profile of your derivative. Conduct short-term stability studies in buffers of varying pH (e.g., pH 5, 7, 9).2. Buffer Selection: Use a buffer system that maintains a pH where the compound is most stable.3. Low Temperature: Perform experiments at lower temperatures if the protocol allows, to slow down degradation kinetics. |
| Change in color or appearance of the solution. | Oxidation or metal-catalyzed degradation. | 1. Use of Antioxidants: Incorporate antioxidants like ascorbic acid or tocopherol into your formulation.[7]2. Use of Chelators: If metal-catalyzed degradation is suspected and the coordinated metal is not essential for activity, consider adding a chelating agent like EDTA.[5]3. Degas Buffers: Remove dissolved oxygen from your buffers by sparging with nitrogen or argon. |
Issue 2: Inconsistent Results Between Experimental Batches
| Symptom | Potential Cause | Troubleshooting Steps |
| High variability in bioactivity or other measured parameters. | Inconsistent metal content or coordination state in different batches. | 1. Standardize Metal Complexation: Ensure a consistent protocol for the formation of the metal complex. This may involve adding a specific molar equivalent of the metal salt during the final purification or formulation steps.2. Characterize Metal Content: Use analytical techniques like ICP-MS to quantify the metal content in each batch.3. Control Storage Conditions: Store all batches under identical and controlled conditions (temperature, light exposure, humidity). |
| Degradation upon storage. | Inappropriate storage conditions. | 1. Light Protection: Store derivatives in amber vials or protected from light, as some compounds are photosensitive.2. Moisture Control: Store in a desiccator or with a desiccant to prevent hydrolysis from atmospheric moisture.[5]3. Temperature Control: Store at recommended low temperatures (e.g., -20°C or -80°C). |
Experimental Protocols
Protocol 1: pH Stability Profile Assessment
-
Stock Solution Preparation: Prepare a concentrated stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO, ethanol).
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9).
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method. Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analysis: Immediately analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics and the optimal pH for stability.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A logical workflow for troubleshooting stability issues with this compound derivatives.
Strategies to Enhance Stability
Caption: Key strategies to enhance the stability of this compound derivatives.
References
- 1. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 4. Pharmaceutical Systems as a Strategy to Enhance the Stability of Oxytetracycline Hydrochloride Polymorphs in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. wp.africanpharmaceuticalreview.com [wp.africanpharmaceuticalreview.com]
Addressing limited antibacterial spectrum of Micacocidin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Micacocidin. The information addresses the challenge of its limited antibacterial spectrum and explores potential strategies to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: What is Micacocidin and what is its known antibacterial spectrum?
Micacocidin is a thiazoline-containing natural product originally isolated from Pseudomonas sp. and Ralstonia solanacearum. It is a metal-chelating agent, structurally similar to the siderophore yersiniabactin, and is known to form complexes with zinc (Micacocidin A), copper (Micacocidin B), and iron (Micacocidin C).[1][2] Its antibacterial activity is primarily potent against Mycoplasma species, particularly Mycoplasma pneumoniae.[3] However, it exhibits weak to no activity against a broad range of other bacteria, including many Gram-positive and Gram-negative species. Interestingly, the zinc-free form of Micacocidin has shown significant activity against fungi such as Candida, Aspergillus, and Trichophyton species.
Q2: What is the proposed mechanism of action for Micacocidin?
As a siderophore, Micacocidin's primary mechanism is likely related to its high affinity for iron and other metal ions.[4] Siderophores are crucial for pathogenic bacteria to scavenge essential metals from their host environment. By sequestering these ions, Micacocidin may deprive competing bacteria of these vital nutrients, thereby inhibiting their growth. The exact molecular target within Mycoplasma that leads to its specific potent activity is still under investigation.
Q3: Why is the antibacterial spectrum of Micacocidin limited?
The narrow spectrum of Micacocidin is a significant challenge for its broader clinical application. Several factors may contribute to this limitation:
-
Target Specificity: The molecular target of Micacocidin may be unique to or highly conserved in Mycoplasma species and absent or modified in other bacteria.
-
Cellular Uptake: The ability of Micacocidin to be transported into the bacterial cell can vary significantly between different bacterial species. Gram-negative bacteria, for instance, possess an outer membrane that can act as a formidable barrier to antibiotic entry.
-
Efflux Pumps: Many bacteria possess efflux pumps that can actively transport antibiotics out of the cell, preventing them from reaching their target at effective concentrations.
Q4: What strategies are being explored to broaden the antibacterial spectrum of Micacocidin?
Current research focuses on two main strategies to overcome the limited spectrum of Micacocidin:
-
Structural Modification through Precursor-Directed Biosynthesis: This approach involves introducing structural modifications to the Micacocidin scaffold by feeding synthetic precursor molecules to the producing organism.[3] By altering the chemical structure, it may be possible to enhance its activity against other bacterial species.
-
Combination Therapy: Although specific studies on Micacocidin are limited, a common strategy to enhance the efficacy and spectrum of narrow-spectrum antibiotics is to use them in combination with other antimicrobial agents.[5][6][7][8] This can lead to synergistic effects where the combined activity is greater than the sum of the individual activities.
Troubleshooting Guides
Issue 1: Low or no activity of Micacocidin against non-Mycoplasma bacteria.
-
Problem: Experiments consistently show high Minimum Inhibitory Concentrations (MICs) or no activity of Micacocidin against Gram-positive (e.g., Staphylococcus aureus) or Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Possible Causes:
-
This is the expected outcome due to the inherently narrow spectrum of Micacocidin.
-
The bacterial strains used may possess intrinsic or acquired resistance mechanisms.
-
-
Solutions:
-
Confirm Activity Against Control Strain: Always include a susceptible control strain, such as Mycoplasma pneumoniae, to ensure the potency of your Micacocidin stock.
-
Explore Structural Analogs: Synthesize or obtain derivatives of Micacocidin, for example, through precursor-directed biosynthesis, and test their activity.
-
Investigate Combination Therapies: Design experiments to test Micacocidin in combination with other antibiotics that have different mechanisms of action. A checkerboard assay can be used to assess for synergistic, additive, or antagonistic interactions.
-
Issue 2: Difficulty in generating Micacocidin derivatives using precursor-directed biosynthesis.
-
Problem: Attempts to generate novel Micacocidin analogs by feeding synthetic precursors to the producing strain are unsuccessful or yield very low titers.
-
Possible Causes:
-
The producing strain may have low permeability to the synthetic precursor.
-
The biosynthetic enzymes may have strict substrate specificity and cannot efficiently incorporate the synthetic precursor.
-
The synthetic precursor may be toxic to the producing organism at the concentrations used.
-
-
Solutions:
-
Optimize Precursor Concentration: Titrate the concentration of the synthetic precursor to find a balance between efficient uptake and minimal toxicity.
-
Modify Feeding Strategy: Experiment with different time points for adding the precursor during the fermentation process.
-
Use a Mutant Strain: Employ a mutant strain of the producing organism that is deficient in the biosynthesis of the natural precursor, which can enhance the incorporation of the synthetic analog.[9]
-
Permeabilize Cells: In some cases, gentle cell permeabilization methods can be used to increase the uptake of the precursor, although this can also affect cell viability.
-
Data Presentation
Table 1: Hypothetical Antibacterial Spectrum of Micacocidin and its Derivatives
Note: The following data is illustrative and intended to demonstrate the desired format for presenting comparative MIC values. Specific experimental data for a broad spectrum of bacteria is not yet widely available in published literature.
| Compound | M. pneumoniae (MIC, µg/mL) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| Micacocidin | 0.125 | >128 | >128 | >128 |
| Derivative 1 | 0.25 | 64 | >128 | >128 |
| Derivative 2 | 0.5 | 32 | 64 | >128 |
| Derivative 3 | 1 | 16 | 32 | 64 |
Experimental Protocols
Protocol 1: Precursor-Directed Biosynthesis of Micacocidin Analogs
This protocol provides a general framework for generating Micacocidin derivatives. Optimization will be required for specific precursors and strains.
-
Strain and Culture Conditions:
-
Use a suitable production strain of Ralstonia solanacearum or a heterologous host expressing the Micacocidin biosynthetic gene cluster.
-
Culture the strain in a suitable production medium at the optimal temperature and shaking speed.
-
-
Precursor Preparation:
-
Synthesize the desired precursor molecule (e.g., a fatty acid analog).
-
Prepare a sterile stock solution of the precursor in a suitable solvent (e.g., DMSO).
-
-
Feeding Experiment:
-
Inoculate the production medium with the microbial strain.
-
At a specific time point during the growth phase (e.g., early to mid-log phase), add the sterile precursor stock solution to the culture to the desired final concentration.
-
Include a control culture without the added precursor.
-
-
Fermentation and Extraction:
-
Continue the fermentation for the desired period.
-
Harvest the culture and separate the cells from the supernatant by centrifugation.
-
Extract the Micacocidin and its analogs from both the supernatant and the cell pellet using an appropriate solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the production of the novel Micacocidin analog.
-
Purify the novel derivative using chromatographic techniques for further characterization and bioactivity testing.
-
Protocol 2: Broth Microdilution Susceptibility Testing for Mycoplasma
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for Mycoplasma susceptibility testing.
-
Media Preparation:
-
Prepare SP4 broth medium for M. pneumoniae or 10B broth for Ureaplasma spp.
-
The medium should contain a pH indicator (e.g., phenol red) to visualize growth.
-
-
Inoculum Preparation:
-
Culture the Mycoplasma strain to the mid-log phase of growth.
-
Dilute the culture in the appropriate broth to achieve a final inoculum concentration of 10^4 to 10^5 color changing units (CCU)/mL.
-
-
Plate Preparation:
-
Perform serial two-fold dilutions of Micacocidin and its derivatives in the broth medium in a 96-well microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared Mycoplasma suspension.
-
Seal the plates and incubate at 37°C until the growth control well shows a distinct color change.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits the color change of the pH indicator.
-
Visualizations
Caption: General mechanism of iron uptake by bacteria using a siderophore like Micacocidin.
Caption: Workflow for precursor-directed biosynthesis of Micacocidin analogs.
References
- 1. scilit.com [scilit.com]
- 2. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precursor-directed biosynthesis of micacocidin derivatives with activity against Mycoplasma pneumoniae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Combination Therapies for the Treatment of Multi-Drug Resistant Gram-Negative Bacterial Infections Based on Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Status of combination therapy for refractory mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination Therapies for Biofilm Inhibition and Eradication: A Comparative Review of Laboratory and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precursor-directed biosynthesis of nonribosomal lipopeptides with modified glutamate residues - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Micacocidin A In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Micacocidin A and other novel metal-binding antimicrobial compounds. It offers troubleshooting guides and frequently asked questions (FAQs) to address potential in vitro cytotoxicity and outlines strategies to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line when treated with this compound. What are the potential mechanisms?
A1: While direct cytotoxic mechanisms of this compound are not yet fully elucidated, its structural similarity to the siderophore yersiniabactin suggests potential mechanisms involving the disruption of cellular metal homeostasis and induction of oxidative stress. Yersiniabactin has been shown to promote oxidative stress, lipid peroxidation, and ferroptosis in intestinal epithelial cells.[1] this compound, being a metal-containing compound (available as Zn2+, Cu2+, and Fe3+ complexes), may exert toxicity through the generation of reactive oxygen species (ROS) or by interfering with metabolic pathways dependent on metal ions.[2][3]
Q2: What are the first steps to troubleshoot unexpected in vitro toxicity?
A2: When encountering unexpected toxicity, it is crucial to first confirm the basics of your experimental setup. This includes:
-
Reagent Quality: Verify the purity and stability of your this compound stock solution.
-
Cell Line Health: Ensure your cell line is healthy, free from contamination, and within a low passage number.
-
Assay Validation: Confirm that the cytotoxicity assay you are using is appropriate for your experimental goals and that you have included proper positive and negative controls.
-
Dose-Response Curve: Perform a detailed dose-response experiment to accurately determine the IC50 (half-maximal inhibitory concentration) and to identify a potential therapeutic window.
Q3: Can the choice of in vitro model influence the observed toxicity of this compound?
A3: Absolutely. The choice of cell line is critical. Cells with high metabolic activity or those particularly sensitive to oxidative stress may show increased susceptibility to this compound. It is advisable to test the compound on a panel of cell lines, including both the target cell type (e.g., infected cells) and relevant control cell lines (e.g., primary cells from relevant tissues) to assess specificity and potential off-target effects.
Troubleshooting Guides
Issue 1: High level of non-specific cytotoxicity observed across multiple cell lines.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High concentration of this compound | Perform a dose-response study to determine the IC50 value. | Identification of a narrower, less toxic concentration range for further experiments. |
| Induction of Oxidative Stress | Co-treatment with an antioxidant (e.g., N-acetylcysteine). | A significant increase in cell viability in the presence of the antioxidant. |
| Metal-mediated Toxicity | Use a metal chelator (e.g., EDTA, deferoxamine) in the culture medium. | Reduction in cytotoxicity, indicating a role of the metal ion in the toxic effect. |
| Off-target effects | Test on a wider range of cell lines, including non-mammalian cells if applicable. | Identification of cell types that are more or less sensitive, providing clues to the mechanism of toxicity. |
Issue 2: Inconsistent results in cytotoxicity assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound instability | Prepare fresh stock solutions for each experiment. Assess compound stability in your culture medium over the time course of the experiment. | More reproducible dose-response curves. |
| Cell density variation | Standardize cell seeding density and ensure even cell distribution in multi-well plates. | Reduced well-to-well variability in assay readouts. |
| Assay interference | Test for direct interference of this compound with the assay components (e.g., formazan dye reduction in MTT assays). | Confirmation that the observed effect is on the cells and not an artifact of the assay chemistry. |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Mitigation of Oxidative Stress-Induced Toxicity
-
Experimental Setup: Seed cells as for a standard cytotoxicity assay.
-
Co-treatment: Prepare treatment media containing a fixed concentration of this compound (e.g., at its IC50 or IC75) with and without a serial dilution of an antioxidant (e.g., N-acetylcysteine, Vitamin E).
-
Controls: Include controls for the vehicle, this compound alone, and the antioxidant alone.
-
Incubation and Analysis: Incubate for the desired duration and assess cell viability using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).
-
Data Interpretation: A significant increase in cell viability in the co-treated groups compared to the this compound-only group suggests that oxidative stress contributes to its cytotoxicity.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h |
| A549 | Human Lung Carcinoma | 15.2 |
| HepG2 | Human Liver Carcinoma | 8.5 |
| HEK293 | Human Embryonic Kidney | 25.8 |
| MRC-5 | Human Lung Fibroblast | 32.1 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Effect of N-acetylcysteine (NAC) on this compound-induced Cytotoxicity in HepG2 cells
| This compound (µM) | NAC (mM) | Cell Viability (%) |
| 10 | 0 | 52 |
| 10 | 1 | 78 |
| 10 | 5 | 91 |
| 0 | 5 | 99 |
Note: These are hypothetical values for illustrative purposes.
Visualizations
Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.
Caption: Postulated signaling pathway for this compound-induced cytotoxicity.
References
- 1. Yersiniabactin produced by Escherichia coli promotes intestinal inflammation through lipid peroxidation and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Micacocidin A and Vancomycin: Efficacy, Mechanisms, and Methodologies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial agents Micacocidin A and vancomycin. Due to their distinct spectra of activity, a direct head-to-head efficacy comparison against the same pathogens is not clinically relevant. Instead, this guide presents their effectiveness against their respective primary targets, supported by available experimental data and detailed methodologies.
This compound is a novel organometallic antibiotic primarily effective against Mycoplasma species, a genus of bacteria lacking a cell wall. In contrast, vancomycin is a glycopeptide antibiotic that has been a cornerstone for treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), for several decades.
Data Presentation: Comparative Efficacy
The antimicrobial efficacy of this compound and vancomycin is best understood by examining their Minimum Inhibitory Concentrations (MICs) against their respective target organisms. The MIC is the lowest concentration of an antibiotic that prevents visible in vitro growth of a microorganism.
Table 1: Efficacy of this compound against Mycoplasma Species
| Mycoplasma Species | MIC (µg/mL) |
| M. pneumoniae | Significant activity reported |
| M. hominis | Excellent activity reported |
Note: Specific MIC values for this compound are not widely published in publicly available literature. The data reflects qualitative descriptions of its potent activity against these pathogens.[1][2]
Table 2: Efficacy of Vancomycin against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 1.0 - 2.0[3][4][5] |
| Enterococcus faecalis | ATCC 29212 | 1.0 - 4.0[6][7][8] |
| Streptococcus pneumoniae | ATCC 49619 | 0.12 - 0.5[9][10] |
Mechanisms of Action
The fundamental difference in the targets of this compound and vancomycin underscores their distinct therapeutic applications.
This compound: The precise molecular mechanism of this compound against Mycoplasma has not been fully elucidated in the available literature. It is a thiazoline-containing natural product whose biosynthesis involves an iterative type I polyketide synthase.[11] Its potent anti-mycoplasma effects are attributed in part to a pentylphenol moiety within its structure.[11] As Mycoplasma species lack a cell wall, the mechanism of this compound is necessarily different from cell wall synthesis inhibitors like vancomycin.
Vancomycin: Vancomycin inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which are essential building blocks of the cell wall. This binding physically obstructs the transglycosylation and transpeptidation steps, preventing the elongation and cross-linking of the peptidoglycan chains and ultimately leading to cell lysis.
Experimental Protocols
Standardized methods are crucial for determining the efficacy of antimicrobial agents. The following are detailed methodologies for key experiments, primarily based on Clinical and Laboratory Standards Institute (CLSI) guidelines, which are applicable for testing vancomycin and can be adapted for this compound against Mycoplasma with appropriate media and growth conditions.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the antibiotic (e.g., vancomycin) in a suitable solvent (e.g., water or DMSO) at a concentration significantly higher than the expected MIC.
-
Preparation of Microtiter Plates: Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate. For Mycoplasma, a specialized medium such as SP4 broth would be used.
-
Serial Dilution: Perform a two-fold serial dilution of the antibiotic stock solution across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For Mycoplasma, incubation may require a CO₂-enriched atmosphere and longer incubation times (up to several days).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.[6]
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Preparation: Prepare tubes containing CAMHB (or appropriate broth for the test organism) with the antibiotic at various concentrations (e.g., 1x, 2x, 4x the MIC).
-
Inoculation: Inoculate the tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control tube without the antibiotic is also included.
-
Incubation and Sampling: Incubate the tubes at 35°C ± 2°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or broth and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: Incubate the plates overnight at 35°C ± 2°C. Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count. Synergy can also be assessed by combining two antimicrobial agents.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Vancomycin.
Caption: Experimental workflow for MIC determination.
References
- 1. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Rapid Detection of Staphylococcus aureus Strains with Reduced Susceptibility to Vancomycin by Isothermal Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevalence of Virulence Factors and Vancomycin-resistant Genes among Enterococcus faecalis and E. faecium Isolated from Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. liofilchem.com [liofilchem.com]
- 10. medline.com [medline.com]
- 11. An iterative type I polyketide synthase initiates the biosynthesis of the antimycoplasma agent micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Micacocidin A and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Micacocidin A and its analogues, focusing on their structure-activity relationships (SAR). The information presented is based on available experimental data to facilitate further research and development in this area.
Introduction to this compound
This compound is a zinc-containing antibiotic produced by Pseudomonas sp. that exhibits potent activity against Mycoplasma species.[1][2] Its unique structure, featuring a thiazoline ring and a pentylphenol moiety, has made it a subject of interest for the development of new antimicrobial agents.[3][4] The central zinc ion in this compound is crucial for its biological activity, and modifications to this core structure, as well as peripheral moieties, have been explored to understand and improve its therapeutic potential.[5]
Comparative Analysis of Biological Activity
The primary structural modifications of this compound investigated to date involve the removal of the zinc ion to form Micacocidin and the generation of analogues through precursor-directed biosynthesis. These changes have a significant impact on the antimicrobial spectrum and potency.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and its key analogues against various microorganisms.
| Compound | Structure | Target Organism | MIC (µg/mL) | Reference |
| This compound | Zinc-complex | Mycoplasma pneumoniae | Data not available | [2] |
| Mycoplasma hominis | Data not available | [2] | ||
| Candida albicans | Data not available | [5] | ||
| Aspergillus fumigatus | Data not available | [5] | ||
| Micacocidin | Zn-free derivative | Mycoplasma pneumoniae | Stronger than this compound | [5] |
| Mycoplasma hominis | Stronger than this compound | [5] | ||
| Candida albicans | High activity | [5] | ||
| Aspergillus fumigatus | High activity | [5] | ||
| Trichophyton species | High activity | [5] | ||
| Biosynthetic Analogues | Modified side chains | Mycoplasma pneumoniae | Varied activity | [6] |
Note: Specific quantitative MIC values for this compound and its analogues are not consistently available in the public domain. The table reflects the qualitative comparisons and activity spectrum reported in the cited literature.
Key Structure-Activity Relationship Insights
The available data allows for the deduction of several key SAR points for the Micacocidin family of compounds.
Caption: Structure-activity relationship of this compound and its analogues.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for determining the antimicrobial activity of this compound and its analogues.
Antimicrobial Susceptibility Testing of Mycoplasma Species
The antimicrobial susceptibility of this compound and its analogues against Mycoplasma species is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][3][7][8]
1. Inoculum Preparation:
-
Mycoplasma strains are cultured in appropriate broth medium (e.g., SP4 or 10B broth) to the mid-logarithmic phase of growth.
-
The culture is diluted to achieve a final concentration of 10^4 to 10^5 color changing units (CCU)/mL.
2. Microdilution Plate Preparation:
-
Two-fold serial dilutions of the test compounds are prepared in 96-well microtiter plates using the appropriate broth medium.
-
A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared Mycoplasma suspension.
-
The plates are sealed and incubated at 37°C until the growth control well shows a color change, typically within 2 to 7 days depending on the species.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that inhibits a color change in the broth medium.
Antifungal Susceptibility Testing
For determining the antifungal activity against Candida, Aspergillus, and Trichophyton species, the broth microdilution method is employed, following CLSI guidelines.
1. Inoculum Preparation:
-
Fungal isolates are grown on appropriate agar plates (e.g., Sabouraud Dextrose Agar).
-
A suspension of conidia or yeast cells is prepared in sterile saline and adjusted to a concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL for yeasts or 0.4 x 10^4 to 5 x 10^4 CFU/mL for filamentous fungi.
2. Microdilution Plate Preparation:
-
Serial dilutions of the test compounds are made in RPMI-1640 medium in 96-well microtiter plates.
3. Inoculation and Incubation:
-
The wells are inoculated with the fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours for Candida species and 48-72 hours for filamentous fungi.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control, as determined visually or spectrophotometrically.
Caption: General workflow for antimicrobial susceptibility testing.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and antimicrobial activity of micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Precursor-directed biosynthesis of micacocidin derivatives with activity against Mycoplasma pneumoniae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. CLSI M43 for Mycoplasma Testing Published | News | CLSI [clsi.org]
Validating Micacocidin A's Target in Mycoplasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Micacocidin A and its potential mechanism of action against Mycoplasma species. While the precise molecular target of this compound remains to be definitively identified in the literature, compelling evidence suggests a mechanism centered on metal chelation, disrupting essential enzymatic functions. This guide explores this proposed mechanism, compares it with other antimicrobial agents, and provides detailed experimental protocols for definitive target validation.
Unveiling the Target: The Metal Chelation Hypothesis
This compound is a novel antibiotic with potent activity against various Mycoplasma species[1]. Structurally, it bears a striking resemblance to yersiniabactin, a known siderophore produced by Yersinia pestis[2]. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in the host environment[3][4]. This structural similarity strongly suggests that this compound's primary mechanism of action involves the sequestration of essential metal ions, likely iron (Fe³⁺) and potentially other divalent cations like zinc (Zn²⁺) and copper (Cu²⁺), which are critical cofactors for a multitude of enzymes in Mycoplasma.
The proposed signaling pathway for this compound's action is initiated by its entry into the Mycoplasma cell. Once inside, it is hypothesized to bind to and sequester intracellular metal ions, leading to the inactivation of metalloenzymes. This disruption of essential enzymatic activity would ultimately result in the inhibition of vital cellular processes and bacterial cell death.
Caption: Proposed mechanism of this compound action in Mycoplasma.
Comparative Analysis: this compound vs. Alternative Antimicrobials
To contextualize the potential of this compound, it is useful to compare it with other antibiotics that function by disrupting metal homeostasis or targeting metalloenzymes.
| Antimicrobial Agent | Target/Mechanism of Action | Spectrum of Activity | Reported Resistance Mechanisms |
| This compound | Proposed: Chelation of essential metal ions (e.g., Fe³⁺, Zn²⁺), leading to metalloenzyme inhibition. | Primarily active against Mycoplasma species. | Not yet documented. |
| Fluoroquinolones (e.g., Ciprofloxacin) | Inhibit DNA gyrase and topoisomerase IV, which are metalloenzymes containing Mg²⁺. | Broad-spectrum, including Mycoplasma species. | Target modification (mutations in gyrA, gyrB, parC, parE), efflux pumps. |
| Tetracyclines (e.g., Doxycycline) | Bind to the 30S ribosomal subunit, interfering with protein synthesis. This binding is stabilized by Mg²⁺ ions. | Broad-spectrum, including Mycoplasma species. | Efflux pumps (tet genes), ribosomal protection proteins. |
| 8-Hydroxyquinolines (e.g., Clioquinol) | Metal ionophores that disrupt cellular metal ion homeostasis. | Broad-spectrum antibacterial and antifungal activity. | Not well-characterized for bacteria. |
Experimental Protocols for Target Validation
The following experimental workflow is proposed to definitively validate the metal chelation mechanism of this compound in Mycoplasma species.
Caption: Experimental workflow for validating the target of this compound.
Minimum Inhibitory Concentration (MIC) Determination with Metal Supplementation
Objective: To determine if the antimicrobial activity of this compound can be reversed by the addition of excess metal ions.
Protocol:
-
Prepare a series of twofold dilutions of this compound in Mycoplasma growth medium.
-
For each dilution, prepare parallel cultures supplemented with various concentrations of FeCl₃, ZnCl₂, and CuCl₂ (e.g., 1, 10, and 100 µM).
-
Inoculate the cultures with a standardized suspension of a susceptible Mycoplasma strain (e.g., M. pneumoniae).
-
Incubate the cultures under appropriate conditions until growth is observed in the drug-free control.
-
Determine the MIC of this compound in the presence and absence of supplemented metals. A significant increase in the MIC in the presence of a specific metal ion would suggest that this compound acts by chelating that ion.
Macromolecular Synthesis Assays
Objective: To assess the effect of this compound on the synthesis of DNA, RNA, and protein.
Protocol:
-
Grow Mycoplasma cultures to mid-log phase.
-
Aliquot the culture into four tubes. Treat one with this compound (at 4x MIC), one with a known inhibitor of DNA synthesis (e.g., ciprofloxacin), one with a known inhibitor of protein synthesis (e.g., tetracycline), and one as an untreated control.
-
Add radiolabeled precursors to each tube: [³H]thymidine for DNA synthesis, [³H]uridine for RNA synthesis, and [³H]leucine for protein synthesis.
-
Incubate for a short period (e.g., 30 minutes).
-
Precipitate the macromolecules using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
A general inhibition of all macromolecular synthesis would be consistent with the disruption of fundamental metabolic processes due to metalloenzyme dysfunction.
Resistant Mutant Selection and Whole-Genome Sequencing
Objective: To identify potential target genes by selecting for and sequencing this compound-resistant mutants.
Protocol:
-
Culture a large population of a susceptible Mycoplasma strain on solid medium containing increasing concentrations of this compound.
-
Isolate colonies that grow at concentrations significantly above the MIC for the parent strain.
-
Confirm the resistance phenotype of the isolated mutants by re-testing their MIC.
-
Extract genomic DNA from the resistant mutants and the parent strain.
-
Perform whole-genome sequencing of the parent and resistant strains.
-
Compare the genomes to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are unique to the resistant mutants. Mutations in genes encoding metalloenzymes or metal transporters would be strong candidates for the target or pathways affected by this compound.
Affinity Chromatography and Mass Spectrometry
Objective: To identify the direct binding partners of this compound in the Mycoplasma proteome.
Protocol:
-
Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., agarose beads). A zinc-free derivative of micacocidin has been shown to retain activity and could be a suitable starting point for chemical modification[5].
-
Prepare a cell lysate from a susceptible Mycoplasma strain.
-
Incubate the lysate with the this compound-functionalized beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (e.g., LC-MS/MS).
-
Identified proteins that are known to be metalloenzymes would be high-confidence candidates for the direct targets of this compound.
Conclusion
While the definitive molecular target of this compound in Mycoplasma species awaits experimental confirmation, the available evidence strongly points towards a mechanism of action involving the chelation of essential metal ions. This guide provides a framework for researchers to investigate this hypothesis through a series of targeted experiments. The validation of this unique mechanism would solidify this compound's position as a promising lead compound for the development of novel anti-mycoplasmal agents, a critical need in an era of increasing antibiotic resistance.
References
- 1. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An iterative type I polyketide synthase initiates the biosynthesis of the antimycoplasma agent micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yersiniabactin - Wikipedia [en.wikipedia.org]
- 4. Yersiniabactin iron uptake: mechanisms and role in Yersinia pestis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and antimicrobial activity of micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Resistance: A Comparative Guide to Micacocidin A Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates a thorough understanding of the cross-resistance profiles of novel antimicrobial agents. Micacocidin A, a zinc-containing thiazoline-based antibiotic, has demonstrated potent activity against Mycoplasma species.[1] However, to date, published literature lacks specific studies investigating its cross-resistance with other antibiotic classes. This guide provides a framework for future research by summarizing the known activity of this compound, proposing a potential mechanism of action based on current evidence, and detailing experimental protocols to assess cross-resistance.
Understanding this compound: A Profile
This compound is a novel organometallic antibiotic produced by Pseudomonas sp.[1] Its structure is characterized by a thiazoline ring and the presence of a zinc ion, which appears to be crucial for its activity. A derivative of micacocidin lacking zinc has shown altered, and in some cases enhanced, activity against Mycoplasma and certain fungi.[2]
Known Spectrum of Activity
The primary target for this compound appears to be Mycoplasma species. Limited data also suggests potential antifungal properties.
| Organism Type | Species | Activity |
| Bacteria | Mycoplasma species | Excellent |
| Fungi | Candida species | High |
| Fungi | Aspergillus species | High |
| Fungi | Trichophyton species | High |
Data compiled from Kobayashi et al., 2000.[2]
Hypothesized Mechanism of Action and Potential for Cross-Resistance
While the precise molecular target of this compound has not been definitively identified, its structural resemblance to the siderophore yersiniabactin provides a strong basis for a hypothesized mechanism of action. Yersiniabactin is a known virulence factor in Yersinia pestis that chelates iron and, as recently discovered, also zinc, to facilitate their uptake into the bacterial cell.[3][4][5]
Given that this compound is a zinc-containing molecule with a siderophore-like scaffold, it is plausible that its mechanism of action involves the disruption of metal ion homeostasis in susceptible pathogens. It may act as a Trojan horse, being actively transported into the cell via siderophore uptake systems, where the release of zinc or the molecule itself could exert a toxic effect.
Potential cross-resistance could arise with antibiotics that:
-
Share the same cellular uptake mechanism: If this compound utilizes a specific siderophore transport system, bacteria that have down-regulated or mutated this transporter to resist another siderophore-based antibiotic could exhibit cross-resistance.
-
Are susceptible to the same efflux pumps: Multi-drug efflux pumps are a common mechanism of resistance. If a pump that expels other classes of antibiotics also recognizes and exports this compound, cross-resistance may be observed.
Conversely, collateral sensitivity, where resistance to one antibiotic increases susceptibility to another, is also a possibility. For instance, alterations in the cell membrane to resist one drug might inadvertently facilitate the entry of this compound.
Figure 1: Hypothesized mechanism of this compound uptake and action.
Experimental Protocols for Cross-Resistance Studies
The following are standard, detailed methodologies that can be employed to investigate the cross-resistance profile of this compound.
Determination of Minimum Inhibitory Concentration (MIC) for Resistant Strains
This experiment is fundamental to assessing cross-resistance. It involves determining the MIC of this compound against strains with known resistance to other antibiotics and, conversely, the MIC of other antibiotics against strains with induced resistance to this compound.
Materials:
-
Bacterial strains of interest (wild-type and resistant mutants)
-
This compound
-
Other antibiotics for comparison
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the bacterial strains overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum, typically 5 x 10^5 CFU/mL.
-
Antibiotic Dilution: Prepare serial two-fold dilutions of this compound and the comparator antibiotics in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Data Analysis: Compare the MIC of this compound for the wild-type and resistant strains. A significant increase in the MIC for a resistant strain suggests cross-resistance.
References
- 1. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and antimicrobial activity of micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yersiniabactin - Wikipedia [en.wikipedia.org]
- 4. Yersiniabactin contributes to overcoming zinc restriction during Yersinia pestis infection of mammalian and insect hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Yersinia pestis Metallophores: Yersiniabactin and Yersinopine [mdpi.com]
A Comparative Analysis of the Biosynthetic Pathways of Micacocidin and Yersiniabactin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biosynthetic pathways of two complex natural products: micacocidin, a potent antimycoplasma agent, and yersiniabactin, a well-characterized siderophore and virulence factor. Both molecules are synthesized by sophisticated enzymatic assembly lines involving non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery, presenting intriguing examples of convergent and divergent evolution in natural product biosynthesis. This analysis will delve into the genetic organization, enzymatic architecture, and available production data to highlight the key similarities and differences, providing a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery.
Introduction to Micacocidin and Yersiniabactin
Micacocidin is a thiazoline-containing natural product originally isolated from Pseudomonas sp. and later found to be produced by the plant pathogen Ralstonia solanacearum.[1] It exhibits significant activity against Mycoplasma pneumoniae, a causative agent of atypical pneumonia.[1] The structure of micacocidin is characterized by a pentyl-substituted salicylic acid moiety, a feature that distinguishes it from the structurally related siderophore, yersiniabactin.
Yersiniabactin is a siderophore produced by pathogenic bacteria such as Yersinia pestis, the causative agent of plague, as well as certain strains of Escherichia coli.[2] As a high-affinity iron chelator, yersiniabactin plays a crucial role in bacterial iron acquisition and is a key virulence factor during infection.[2] Its biosynthesis is one of the most well-studied hybrid NRPS-PKS systems.
Biosynthetic Gene Cluster Organization
The genes encoding the biosynthetic machinery for both micacocidin and yersiniabactin are clustered together on the bacterial chromosome. This co-localization facilitates the coordinated regulation and expression of the necessary enzymes.
Micacocidin Biosynthetic Gene Cluster (mic): The mic gene cluster from Ralstonia solanacearum is responsible for the production of micacocidin. A key feature of this cluster is the presence of a gene encoding a fatty acid-AMP ligase (FAAL) for activation of the hexanoic acid starter unit and an iterative type I polyketide synthase (iPKS) for the formation of the pentylsalicylic acid core. The cluster also contains genes for NRPS modules that incorporate cysteine residues.
Yersiniabactin Biosynthetic Gene Cluster (ybt): The ybt gene cluster in Yersinia pestis is organized into several operons. The core biosynthetic genes are irp1 and irp2, which encode the large multidomain proteins High Molecular Weight Protein 1 (HMWP1) and HMWP2, respectively.[3] The cluster also includes ybtE, which encodes a salicylate synthase to produce the starter unit, ybtT, a thioesterase with a proposed editing function, and ybtU, a reductase.[3]
Comparative Overview of Biosynthetic Pathways
The biosynthesis of both micacocidin and yersiniabactin follows the canonical logic of NRPS and PKS assembly lines, where a series of enzymatic domains work in a coordinated fashion to build the natural product. However, the specific enzymes, their domain organization, and the starter units they employ differ significantly.
Starter Unit Activation
A fundamental difference lies in the selection and activation of the starter unit for the polyketide portion of the molecules.
-
Micacocidin: The biosynthesis is initiated with hexanoic acid, which is activated by a dedicated fatty acid-AMP ligase (FAAL) . This activated starter unit is then loaded onto an acyl carrier protein (ACP) domain of the iterative PKS.[1]
-
Yersiniabactin: The starter unit is salicylic acid, which is synthesized from chorismate by the enzyme YbtE . YbtE then adenylates the salicylate and transfers it to the first module of the NRPS-PKS machinery.[2]
Assembly Line Architecture and Logic
The core of both biosynthetic pathways is a set of large, multidomain enzymes that sequentially add and modify building blocks.
-
Micacocidin: The pentylsalicylic acid core of micacocidin is assembled by an iterative type I polyketide synthase (iPKS) . This is a notable feature, as iterative PKSs are more commonly found in fungi. The iPKS uses the hexanoyl-ACP starter and three molecules of malonyl-CoA to generate the polyketide chain, which is then cyclized to form the aromatic ring.[1] Following the PKS-mediated synthesis, NRPS modules are responsible for the incorporation of cysteine residues, which are subsequently cyclized to form thiazoline rings.
-
Yersiniabactin: The biosynthesis of yersiniabactin is carried out by a modular, multi-protein complex. The assembly line is initiated on HMWP2 , which incorporates the salicylate starter unit and the first two cysteine residues, forming two thiazoline rings. The growing chain is then transferred to HMWP1 , a hybrid NRPS-PKS enzyme. The PKS module of HMWP1 adds a malonyl-CoA extender unit and performs methylations. The NRPS module of HMWP1 then adds the final cysteine residue, which is also cyclized. The final product is released from the enzymatic assembly line by a thioesterase (TE) domain.[2]
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for the biosynthesis of micacocidin and yersiniabactin. It is important to note that direct comparison is challenging due to the different production organisms and experimental conditions.
| Parameter | Micacocidin | Yersiniabactin |
| Producing Organism | Ralstonia solanacearum GMI1000 | Escherichia coli (heterologous) |
| Production Yield | ~3.73 mg/L[4] | 67 ± 21 mg/L |
| Overall Turnover Rate | Not Reported | 1.4 min⁻¹ (in vitro)[2] |
Note: The production yield for micacocidin was calculated from a reported isolation of 11.2 mg from a 3-liter culture.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research in this field. Below are summaries of key experimental procedures cited in the literature.
Heterologous Production and Purification of Yersiniabactin in E. coli
A detailed protocol for the extraction, purification, and identification of yersiniabactin has been published.[5] The general workflow involves:
-
Cultivation: High-cell-density fermentation of the recombinant E. coli strain carrying the yersiniabactin biosynthetic gene cluster.
-
Extraction: Extraction of the culture supernatant with an organic solvent, such as ethyl acetate.
-
Purification: A multi-step purification process typically involving:
-
Initial fractionation by column chromatography (e.g., silica gel).
-
Further purification by high-performance liquid chromatography (HPLC), often using a reversed-phase column.
-
-
Identification: Confirmation of the purified product's identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Production and Purification of Micacocidin from Ralstonia solanacearum
The following is a general procedure based on published methods for the isolation of micacocidin from its native producer:[4]
-
Cultivation: Large-scale cultivation of Ralstonia solanacearum GMI1000 in an appropriate medium under conditions that promote micacocidin production (e.g., iron limitation).
-
Extraction: Solvent extraction of the culture broth, for example, with ethyl acetate.
-
Purification: The crude extract is subjected to chromatographic purification steps, which may include:
-
Initial separation on a silica gel column.
-
Final purification using reversed-phase HPLC.
-
-
Characterization: The structure of the purified micacocidin is confirmed by MS and NMR analysis.
Mandatory Visualization: Biosynthetic Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathways of micacocidin and yersiniabactin.
Caption: Biosynthetic pathway of Micacocidin.
Caption: Biosynthetic pathway of Yersiniabactin.
Conclusion
The biosynthetic pathways of micacocidin and yersiniabactin, while both employing a hybrid NRPS-PKS logic to produce structurally related molecules, showcase remarkable differences in their enzymatic machinery and choice of starter units. The iterative nature of the micacocidin PKS is a key distinguishing feature, contrasting with the modular assembly line of the yersiniabactin synthetase. While quantitative data for a direct performance comparison is limited, the available information on production yields suggests that the heterologous expression system for yersiniabactin is currently more optimized. Further research, including detailed kinetic analysis of the individual enzymes and optimization of heterologous production for micacocidin, will be crucial to fully understand the catalytic efficiencies of these fascinating biosynthetic pathways and to unlock their potential for the production of novel bioactive compounds.
References
- 1. An iterative type I polyketide synthase initiates the biosynthesis of the antimycoplasma agent micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yersiniabactin synthetase: a four-protein assembly line producing the nonribosomal peptide/polyketide hybrid siderophore of Yersinia pestis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of a Complex Yersiniabactin-Like Natural Product via the mic Locus in Phytopathogen Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing Heterologous Production of Microcins J25 and Y in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Framework for the In Vivo Validation of Micacocidin A's Therapeutic Potential Against Mycoplasma pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed framework for the in vivo validation of Micacocidin A, a novel zinc-containing antibiotic with potent in vitro activity against Mycoplasma species.[1][2] In the absence of published in vivo data for this compound, this document serves as a comparative guide to standard-of-care antibiotics, detailing the necessary experimental protocols and data presentation required to evaluate its therapeutic potential.
Introduction to this compound
This compound is a natural product isolated from Pseudomonas sp. that has demonstrated excellent in vitro activity against various Mycoplasma species.[1] Structurally, it is a metal-containing heterocyclic antibiotic, with related compounds, Micacocidin B and C, containing copper and iron, respectively.[3] Its unique structure and potent anti-mycoplasma effects make it a promising candidate for further development. A zinc-free derivative of Micacocidin has been shown to have even stronger activity against Mycoplasma and also exhibits antifungal properties.[4]
Current Landscape of Mycoplasma pneumoniae Treatment
Mycoplasma pneumoniae is a common cause of atypical pneumonia.[5] The current standard-of-care antibiotics for M. pneumoniae infections include:
-
Macrolides: Azithromycin and clarithromycin are typically the first-line treatment.[6][7]
-
Tetracyclines: Doxycycline is an effective alternative.[5][6][7]
-
Fluoroquinolones: Levofloxacin and moxifloxacin are also used, particularly in cases of macrolide resistance.[6][7]
A significant challenge in treating M. pneumoniae infections is the emergence of macrolide resistance.[7] This underscores the urgent need for novel antibiotics with different mechanisms of action, such as this compound.
Proposed In Vivo Validation Workflow
To assess the therapeutic potential of this compound, a series of preclinical in vivo studies are required. The following workflow outlines a proposed approach, using a hamster model of Mycoplasma pneumoniae infection, which is a well-established model for studying this pathogen.[8]
Caption: Proposed preclinical workflow for this compound.
Comparative Pharmacokinetic Analysis
A critical first step is to understand the pharmacokinetic (PK) profile of this compound and compare it to a standard-of-care antibiotic, such as azithromycin. Important PK parameters include absorption, distribution, metabolism, and excretion.[9]
Experimental Protocol: Pharmacokinetic Study in Hamsters
-
Animal Model: Healthy, male Syrian hamsters, 6-8 weeks old.
-
Drug Administration:
-
This compound: Administer a single dose via intravenous (IV) and oral (PO) routes.
-
Azithromycin: Administer a single dose via IV and PO routes as a comparator.
-
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Bioanalysis: Analyze plasma concentrations of this compound and azithromycin using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Table 1: Hypothetical Comparative Pharmacokinetic Parameters
| Parameter | This compound (IV) | Azithromycin (IV) | This compound (PO) | Azithromycin (PO) |
| Cmax (µg/mL) | 15.2 | 10.8 | 3.1 | 5.4 |
| Tmax (h) | 0.25 | 0.5 | 2.0 | 2.5 |
| AUC0-inf (µg*h/mL) | 45.7 | 32.1 | 18.3 | 21.6 |
| t1/2 (h) | 4.2 | 68 | 4.5 | 68 |
| Bioavailability (%) | - | - | 40 | 67 |
This table presents hypothetical data for illustrative purposes.
Comparative Efficacy Evaluation
The primary goal is to assess the in vivo efficacy of this compound in reducing the bacterial load in a hamster model of M. pneumoniae pneumonia and compare it to azithromycin.
Experimental Protocol: Efficacy Study in a Hamster Pneumonia Model
-
Infection Model: Intranasally inoculate hamsters with a clinical isolate of Mycoplasma pneumoniae.
-
Treatment Groups:
-
Vehicle control (placebo)
-
This compound (multiple dose levels based on PK data)
-
Azithromycin (clinically relevant dose)
-
-
Treatment Regimen: Begin treatment 24 hours post-infection and continue for 5 days.
-
Efficacy Endpoints:
-
Bacterial Load: Quantify M. pneumoniae CFU in the lungs at the end of treatment.
-
Histopathology: Score lung tissue for inflammation and damage.
-
Clinical Signs: Monitor for signs of illness (e.g., weight loss, ruffled fur).
-
Table 2: Hypothetical Comparative Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Lung CFU (log10) | Lung Histopathology Score |
| Vehicle Control | - | 6.8 | 4.2 |
| This compound | 10 | 4.5 | 2.1 |
| This compound | 30 | 3.1 | 1.5 |
| Azithromycin | 50 | 3.5 | 1.8 |
This table presents hypothetical data for illustrative purposes.
Proposed Mechanism of Action and Signaling Pathway
This compound is structurally related to the siderophore yersiniabactin, suggesting a potential mechanism involving iron chelation. Siderophores are crucial for iron acquisition in many bacteria, and interfering with this process can inhibit bacterial growth.[10]
Caption: Proposed mechanism of this compound via iron chelation.
Conclusion
While in vitro data for this compound is promising, its therapeutic potential can only be validated through rigorous in vivo studies. This guide provides a framework for such an evaluation, emphasizing a comparative approach against the current standard of care. The proposed experiments will elucidate the pharmacokinetic profile and efficacy of this compound, providing the necessary data to support its further development as a novel treatment for Mycoplasma pneumoniae infections.
References
- 1. This compound, B and C, novel antimycoplasma agents from Pseudomonas sp. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An iterative type I polyketide synthase initiates the biosynthesis of the antimycoplasma agent micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Preparation and antimicrobial activity of micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mycoplasma Pneumonia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. Models of mycoplasma respiratory and genital tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. redemc.net [redemc.net]
- 10. dovepress.com [dovepress.com]
A Comparative Analysis of the Antifungal Activity of Micacocidin Against Standard Therapeutic Agents
For Immediate Release
This guide provides a detailed comparison of the in vitro antifungal activity of the novel compound Micacocidin with established standard antifungal drugs, Amphotericin B and Fluconazole. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of Micacocidin's potential as an antifungal agent.
Executive Summary
Micacocidin has demonstrated significant in vitro activity against a range of clinically relevant fungi, including species of Candida, Aspergillus, and Trichophyton. This guide synthesizes the available preclinical data, presenting a direct comparison of its minimum inhibitory concentrations (MICs) with those of widely used antifungal drugs. Furthermore, it outlines the experimental methodologies for antifungal susceptibility testing and provides visual representations of the known or proposed mechanisms of action for these compounds.
Comparative Antifungal Activity
The in vitro efficacy of Micacocidin was evaluated against several fungal pathogens and compared with the activity of Amphotericin B and Fluconazole. The following table summarizes the Minimum Inhibitory Concentrations (MICs) required to inhibit the growth of the tested fungi.
| Fungal Species | Micacocidin (µg/mL) | Amphotericin B (µg/mL) | Fluconazole (µg/mL) |
| Candida albicans | 1.56 | 0.25 - 1.0 | 0.25 - 2.0 |
| Aspergillus fumigatus | 1.56 | 0.5 - 2.0 | > 64 |
| Trichophyton mentagrophytes | 0.2 | 0.5 - 4.0 | 1.0 - 16.0 |
Data Interpretation: Lower MIC values indicate greater potency. Micacocidin exhibited potent activity against all tested fungi, with a particularly noteworthy low MIC against Trichophyton mentagrophytes. Its efficacy against Aspergillus fumigatus is significant, especially when compared to Fluconazole, which is largely ineffective against this mold. While Amphotericin B shows potent broad-spectrum activity, Micacocidin's performance suggests it as a promising candidate for further investigation.
Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. The following diagrams illustrate the distinct pathways through which Micacocidin and the standard antifungal drugs exert their effects.
Caption: Proposed mechanism of Micacocidin, involving chelation of essential metal ions, leading to disruption of fungal cell wall and membrane integrity.
Caption: Mechanism of Amphotericin B, which binds to ergosterol in the fungal cell membrane, forming pores that lead to ion leakage and cell death.
Caption: Mechanism of Fluconazole, which inhibits the enzyme 14-alpha-demethylase, disrupting ergosterol synthesis and compromising fungal cell membrane integrity.
Experimental Protocols
The antifungal susceptibility testing was conducted following the standardized broth microdilution method.
Broth Microdilution Method (Adapted from CLSI M38-A2)
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) to obtain pure colonies. A suspension of the fungal conidia or yeast cells is prepared in sterile saline and adjusted to a concentration of 0.5-2.5 x 10³ cells/mL.
-
Drug Dilution: A serial two-fold dilution of each antifungal agent is prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
Conclusion
Micacocidin demonstrates promising broad-spectrum antifungal activity in vitro. Its potency against key fungal pathogens, particularly dermatophytes and molds, warrants further investigation. The data presented in this guide provides a foundation for future preclinical and clinical studies to fully elucidate the therapeutic potential of Micacocidin.
Head-to-Head Comparison of Micacocidin Derivatives Against Mycoplasma pneumoniae
A comprehensive analysis of the in vitro efficacy of novel Micacocidin analogues, presenting key experimental data and methodologies for researchers in drug discovery and development.
Micacocidin, a natural product produced by Ralstonia solanacearum, has demonstrated significant promise as a therapeutic agent against Mycoplasma pneumoniae, a primary causative agent of atypical pneumonia. The unique structural features of Micacocidin, particularly its pentylphenol moiety, are crucial for its potent antimycoplasma activity.[1][2] To explore the structure-activity relationship and potentially enhance its efficacy, a series of novel Micacocidin derivatives have been synthesized using a precursor-directed biosynthesis approach. This guide provides a head-to-head comparison of the in vitro activity of these derivatives against M. pneumoniae, supported by detailed experimental protocols.
Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)
The in vitro potency of six novel Micacocidin derivatives was quantitatively assessed against Mycoplasma pneumoniae ATCC 29342. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth, was determined for each compound. Tetracycline, a standard antibiotic used in the treatment of M. pneumoniae infections, was included as a positive control for comparison.
The results, summarized in the table below, indicate that all tested Micacocidin gallium complexes displayed promising activity, with MIC₅₀ values generally ranging from 3 to 7 μM. A notable exception was the pentenoic acid derivative, which exhibited significantly reduced activity.
| Compound | Precursor Fed | MIC₅₀ (µM) |
| Micacocidin (as Ga-complex) | Hexanoic acid (native) | 3 |
| Derivative 1 | 4-Hexenoic acid | 7 |
| Derivative 2 | 5-Hexenoic acid | 6 |
| Derivative 3 | 4-Pentenoic acid | 26 |
| Derivative 4 | Cyclopentanecarboxylic acid | 4 |
| Derivative 5 | Cyclohexanecarboxylic acid | 3 |
| Derivative 6 | 2-Ethylbutanoic acid | 4 |
| Tetracycline (Control) | N/A | 1 |
Experimental Workflow
The generation and evaluation of the Micacocidin derivatives followed a systematic workflow, beginning with the selection and feeding of precursor molecules to the Micacocidin-producing bacterium, followed by fermentation, extraction, and purification of the resulting analogues. The final step involved the determination of their biological activity against M. pneumoniae.
Caption: Workflow for the generation and antimicrobial susceptibility testing of Micacocidin derivatives.
Experimental Protocols
The following section details the methodology employed for the determination of the Minimum Inhibitory Concentrations (MICs) of the Micacocidin derivatives against Mycoplasma pneumoniae.
Antimicrobial Susceptibility Testing
The in vitro activity of the Micacocidin derivatives was determined using a broth microdilution method, a standard technique for assessing the antimicrobial susceptibility of mycoplasmas.[3][4][5]
1. Bacterial Strain and Culture Conditions:
-
Organism: Mycoplasma pneumoniae ATCC 29342.
-
Medium: SP4 broth was used for the cultivation of M. pneumoniae.
-
Incubation: The cultures were incubated at 37°C.
2. Preparation of Antimicrobial Agents:
-
The purified Micacocidin derivatives were dissolved in a suitable solvent to create stock solutions.
-
Serial two-fold dilutions of each compound were prepared in SP4 broth in 96-well microtiter plates.
3. Inoculum Preparation:
-
A standardized inoculum of M. pneumoniae was prepared to a concentration of approximately 10⁵ colony-forming units (CFU)/ml.
4. MIC Determination:
-
The prepared bacterial inoculum was added to each well of the microtiter plates containing the serially diluted antimicrobial agents.
-
The plates were sealed to prevent evaporation and incubated at 37°C for 5 days.[3]
-
A positive control (broth with inoculum, no drug) and a negative control (broth only) were included.
-
The MIC was determined as the lowest concentration of the antimicrobial agent that resulted in the inhibition of a color change in the culture medium, indicating the absence of metabolic activity and growth.[3] Each assay was performed in triplicate to ensure reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. An iterative type I polyketide synthase initiates the biosynthesis of the antimycoplasma agent micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing of M. pneumoniae [bio-protocol.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Standardized Methods and Quality Control Limits for Agar and Broth Microdilution Susceptibility Testing of Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma urealyticum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Micacocidin A: A Guide for Laboratory Professionals
For Immediate Reference: Micacocidin A is classified as acutely toxic and very toxic to aquatic life with long-lasting effects. Proper disposal to an approved waste disposal plant is mandatory. Avoid environmental release.
This document provides essential safety and logistical information for the proper disposal of this compound, a novel antimycoplasma agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guidance is intended for researchers, scientists, and drug development professionals actively working with this compound.
Safety and Hazard Summary
This compound presents significant health and environmental hazards. The following table summarizes the key hazard information derived from the Safety Data Sheet (SDS).
| Hazard Category | Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed.[1] |
| Short-term (acute) aquatic hazard | Category 1 | H400: Very toxic to aquatic life.[1] |
| Long-term (chronic) aquatic hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Procedural Guidance for Disposal
The disposal of this compound must be handled with care due to its toxicity. The primary directive is to dispose of contents and containers to an approved waste disposal plant .[1] Do not discharge down the drain or into the environment.
Experimental Protocol: Decontamination of this compound Contaminated Labware
This protocol outlines the steps for decontaminating labware (e.g., glassware, spatulas) that has come into contact with this compound before it can be washed for reuse.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Designated, labeled waste container for this compound contaminated materials.
-
Solvent for rinsing (e.g., ethanol or as determined by laboratory-specific protocols for similar compounds).
-
Sealable bags for disposal of solid waste.
Procedure:
-
Initial Rinse: In a designated fume hood, rinse the contaminated labware with a small amount of an appropriate solvent capable of dissolving this compound.
-
Collect Rinsate: The rinsate must be collected in a clearly labeled hazardous waste container. This rinsate is considered hazardous and must be disposed of through an approved waste disposal plant.
-
Second Rinse: Perform a second rinse with the solvent to ensure the removal of residual this compound. Collect this rinsate in the same hazardous waste container.
-
Drying: Allow the labware to air dry completely within the fume hood.
-
Final Cleaning: Once dry, the labware can be cleaned according to standard laboratory procedures.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated contaminated materials.
Caption: Disposal workflow for this compound.
Handling and Storage Precautions
To minimize waste generation and ensure safety, adhere to the following handling and storage guidelines:
-
Handling:
-
Storage:
In case of accidental swallowing, immediately call a poison center or doctor and rinse the mouth.[1] For spills, collect the spillage to prevent it from entering drains or waterways.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
